molecular formula C9H5ClFN B169070 2-Chloro-8-fluoroquinoline CAS No. 124467-23-8

2-Chloro-8-fluoroquinoline

Cat. No.: B169070
CAS No.: 124467-23-8
M. Wt: 181.59 g/mol
InChI Key: CSPMWYOOKWBXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents . Its molecular framework serves as a key synthetic intermediate for constructing more complex compounds aimed at combating bacterial resistance . Research into quinolone antibiotics has established that strategic halogen substitution on the quinoline core is critical for enhancing biological activity . The presence of both chlorine and fluorine atoms at the 2- and 8-positions, respectively, is a structural feature known to improve interaction with bacterial enzyme targets and can delay the onset of resistance . This compound is primarily investigated for its potential to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication and repair, making them prominent targets for antibiotic discovery. The unique substitution pattern of this compound provides a valuable building block for synthesizing new analogues within the fluoroquinolone class and for exploring novel allosteric inhibitors of gyrase, offering a pathway to overcome existing resistance mechanisms . Its application is strictly confined to laboratory research for these purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMWYOOKWBXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622629
Record name 2-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124467-23-8
Record name 2-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124467-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124467-23-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-8-fluoroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the chlorination of 8-fluoro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 8-fluoroquinolin-2(1H)-one). This reaction typically utilizes a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

A proposed synthetic pathway is illustrated below:

Synthesis_Pathway 8-fluoro-2-hydroxyquinoline 8-Fluoro-2-hydroxyquinoline This compound This compound 8-fluoro-2-hydroxyquinoline->this compound POCl₃, Heat

Caption: Synthetic pathway for this compound.

Experimental Protocol: Chlorination of 8-Fluoro-2-hydroxyquinoline

This protocol describes a general procedure for the synthesis of this compound from 8-fluoro-2-hydroxyquinoline using phosphorus oxychloride.

Materials:

  • 8-Fluoro-2-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-fluoro-2-hydroxyquinoline (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be performed neat or with a high-boiling inert solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

The following diagram outlines the general experimental workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 8-fluoro-2-hydroxyquinoline and POCl₃ in a flask B Heat the mixture to reflux (110-120 °C, 2-4 h) A->B C Cool to room temperature and quench with crushed ice B->C Reaction Completion D Neutralize with saturated NaHCO₃ C->D E Extract with Dichloromethane D->E F Dry organic layers with MgSO₄ E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H I This compound H->I Final Product

Caption: Experimental workflow for the synthesis and purification.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [2]
Appearance Solid[2]
Melting Point 75 to 85 °C[2]
CAS Number 124467-23-8[2]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the chlorine and fluorine substituents.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2-8.4d~8.5H4
~7.8-8.0d~8.5H3
~7.6-7.8dd~8.0, ~4.5H5
~7.4-7.6t~8.0H6
~7.2-7.4dd~8.0, ~1.0H7

Note: Predicted chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JCF ≈ 250 Hz)C8
~150C2
~145C8a
~138C4
~129C6
~128C4a
~126 (d, ³JCF ≈ 5 Hz)C7
~125C3
~118 (d, ²JCF ≈ 20 Hz)C5

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will also exhibit smaller C-F couplings.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-Cl and C-F bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1585StrongAromatic C=C stretch
1500-1400StrongAromatic C=C stretch
1250-1100StrongC-F stretch
800-600StrongC-Cl stretch

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic pattern for the molecular ion and chlorine-containing fragments will be observed (M+ and M+2 in an approximate 3:1 ratio).

m/zProposed Fragment Ion
181/183[M]⁺
146[M-Cl]⁺
127[M-Cl-HCN]⁺

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Phosphorus oxychloride is a corrosive and toxic reagent and must be handled with extreme care. Refer to the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data are intended to be a starting point for researchers, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-8-fluoroquinoline, a key building block in medicinal chemistry and materials science. This document details its known quantitative properties, provides generalized experimental protocols for their determination, and illustrates relevant workflows for its synthesis and characterization.

Core Physicochemical Properties

This compound is a solid, fluorinated heterocyclic compound. Its structural and physicochemical characteristics are fundamental to its reactivity and application in synthesis. The key properties are summarized below.

Data Presentation: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 124467-23-8[1]
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
Physical State Solid
Melting Point 75 - 85 °C
Boiling Point Data not available. The related compound 2-chloroquinoline boils at 266 °C, and 8-fluoroquinoline boils at 148-150 °C at 30 Torr.[2][3]
Solubility Specific data is not available. As a halogenated quinoline, it is expected to be soluble in many common organic solvents like acetone, ethyl acetate, and dichloromethane, but have low solubility in water.[4]
pKa Specific data is not available. The quinoline nitrogen atom provides a basic center. Fluoroquinolone derivatives are typically amphoteric, with an acidic pKa from a carboxylic acid group (not present here) and a basic pKa associated with a nitrogen atom in a side chain.[5][6] The nitrogen on the quinoline ring is a weak base.
logP (predicted) 3.3 (XlogP)
Canonical SMILES FC1=CC=CC2=CC=C(Cl)N=C12
InChI InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of solid organic compounds like this compound are provided below. These are generalized methods standard in organic chemistry laboratories.

2.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Thermometer

  • Heating medium (silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[7][8]

  • Packing the Sample: Invert the capillary tube and tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be 1-2 mm.[7][9]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.

    • Thiele Tube: Attach the capillary tube to the thermometer using a small rubber band, aligning the sample with the thermometer bulb.[10] Insert this assembly into the Thiele tube containing heating oil.[10]

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8]

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted.

    • The melting point is reported as the range T1 - T2.[11]

2.2. Solubility Determination

This protocol establishes the solubility of a compound in various solvents, which helps classify it based on polarity and the presence of acidic or basic functional groups.[12]

Objective: To qualitatively assess the solubility of this compound in water, acidic, basic, and organic solvents.

Materials:

  • Small test tubes

  • Spatula

  • Sample of this compound

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether (or another common organic solvent like acetone or dichloromethane)

Procedure:

  • Initial Setup: For each solvent, place approximately 25 mg of the solid compound into a clean, dry test tube.[13]

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[13]

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[13][14]

  • Observation: After adding the full amount of solvent and mixing, observe the sample.

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[14]

  • Classification:

    • Water Solubility: Tests for the presence of highly polar functional groups.

    • 5% HCl Solubility: A water-insoluble compound that dissolves in dilute acid typically contains a basic functional group (like the quinoline nitrogen).

    • 5% NaOH Solubility: A water-insoluble compound that dissolves in dilute base typically contains an acidic functional group.

    • Organic Solvent Solubility: Tests the compound's polarity against the "like dissolves like" principle.[14]

Mandatory Visualizations

3.1. Synthesis and Purification Workflow

The synthesis of substituted quinolines can be achieved through various methods, often involving the cyclization of aniline derivatives.[15][16][17][18][19] The following diagram illustrates a general workflow for the synthesis and subsequent purification of a halo-substituted quinoline like this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Substituted Aniline) reaction Cyclization Reaction (e.g., Vilsmeier-Haack, Friedländer) start->reaction workup Reaction Work-up (Quenching, Neutralization) reaction->workup extraction Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Purification (Recrystallization or Chromatography) evaporation->purify analysis Analysis (NMR, MS, MP) purify->analysis G prep Sample Preparation: Powder solid sample load Load Sample: Pack 1-2 mm into capillary tube prep->load setup Apparatus Setup: Insert capillary into heating block load->setup heat_fast Rapid Heating: To ~15°C below expected MP setup->heat_fast heat_slow Slow Heating: 1-2°C per minute heat_fast->heat_slow observe Observation: Record T1 (first liquid) and T2 (all liquid) heat_slow->observe result Result: Report melting point range (T1 - T2) observe->result

References

An In-depth Technical Guide to 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 124467-23-8

This technical guide provides a comprehensive overview of 2-Chloro-8-fluoroquinoline, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and biological significance.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, providing a ready reference for its physical and chemical characteristics.

PropertyValueReference
CAS Number 124467-23-8[1]
Molecular Formula C₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [1]
Melting Point 75 to 85 °C
Boiling Point Not available
Density Not available
Solubility Not available

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned in a two-step process starting from the commercially available 8-fluoro-2-hydroxyquinoline (also known as 8-fluoroquinolin-2-ol).

Step 1: Chlorination of 8-fluoro-2-hydroxyquinoline

This step involves the conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Materials and Equipment:

  • 8-fluoro-2-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, a mixture of 8-fluoro-2-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is prepared.

  • The reaction mixture is heated under reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Biological Significance and Signaling Pathways

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to fluoroquinolone antibiotics suggests its potential role as a precursor in the development of new antibacterial agents. Fluoroquinolones are known to exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones inhibit the activity of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the cessation of essential cellular processes and ultimately bacterial cell death.

Fluoroquinolone_Mechanism_of_Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Potential Immunomodulatory Role

Some studies on fluoroquinolones have suggested that beyond their direct antibacterial action, they may also possess immunomodulatory properties. This can occur through the modulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.

Immunomodulatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces transcription of Fluoroquinolone Fluoroquinolone Fluoroquinolone->TLR4 Inhibits (potential)

References

Spectroscopic Profile of 2-Chloro-8-fluoroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-8-fluoroquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]+182.01674
[M+Na]+203.99868
[M-H]-180.00218
[M+NH4]+199.04328
[M+K]+219.97262
[M]+181.00891
[M]-181.01001

Data sourced from PubChem predictions.[1]

Expected Spectroscopic Characteristics

The following sections detail the anticipated NMR and IR spectral features of this compound, inferred from the known spectroscopic data of analogous compounds such as 2-chloroquinoline, 8-fluoroquinoline, and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the quinoline ring will show complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) is expected to be significantly deshielded. The carbon atom bonded to the fluorine (C8) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond couplings to fluorine.

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

  • C=N stretching: Around 1600-1650 cm⁻¹

  • Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

  • C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aromatic C-H bending (out-of-plane): In the 700-900 cm⁻¹ region, which can provide information about the substitution pattern.

Experimental Protocols

While specific experimental protocols for obtaining spectroscopic data for this compound are not available, standard methodologies for NMR, IR, and MS analysis of small organic molecules would be employed.

General NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for data acquisition.

General FT-IR Spectroscopy Protocol

An Infrared spectrum could be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the compound is ground with KBr powder and pressed into a thin pellet. For ATR, a drop of the sample solution or a small amount of the solid is placed directly on the ATR crystal.

General Mass Spectrometry Protocol

Mass spectral data would typically be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting ions would be analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis and Purification of This compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Synthesis->IR NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, 19F - Structural Elucidation Synthesis->NMR Data_Analysis Combined Spectral Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Spectroscopic analysis workflow.

Logical Relationship of Spectroscopic Techniques

The relationship between the different spectroscopic techniques in elucidating the structure of an organic molecule is hierarchical and complementary.

Logical_Relationships Logical Relationships in Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups Connectivity Atom Connectivity & 3D Structure NMR->Connectivity Structure Confirmed Structure Molecular_Weight->Structure Functional_Groups->Structure Connectivity->Structure

Information from different spectroscopic techniques.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-8-fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-8-fluoroquinoline, a key heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics. Understanding the solubility of this intermediate is critical for optimizing reaction conditions, purification processes, and the overall efficiency of drug development workflows.

Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide presents qualitative solubility information for structurally related fluoroquinolone compounds to provide a predictive framework. Furthermore, it details robust, generalized experimental protocols for accurately determining its solubility in various organic solvents.

Solubility Profile of Fluoroquinolone Analogs

The solubility of a compound is dictated by its physicochemical properties and the nature of the solvent. For fluoroquinolones, solubility in organic solvents is crucial for synthesis and formulation. The following table summarizes qualitative and quantitative solubility data for several common fluoroquinolones in various organic solvents, which can serve as a reference for estimating the behavior of this compound.

CompoundSolventSolubilityTemperature (°C)
Ciprofloxacinn-butanol77.50 µg/mL (2.01 x 10⁻⁴ M)[1]25
Norfloxacinn-butanol225.00 µg/mL (7.05 x 10⁻⁴ M)[1]25
Ofloxacinn-butanol162.50 µg/mL (4.50 x 10⁻⁴ M)[1]25
EnrofloxacinEthanol~1.7 mg/mL[2]25
EnrofloxacinPropylene Glycol~1.2 mg/mL[2]25
Various FluoroquinolonesDMSOGenerally SolubleAmbient
Various FluoroquinolonesDMFGenerally SolubleAmbient
Various FluoroquinolonesMethanolPartially Soluble to Soluble[3]Ambient
Various FluoroquinolonesAcetonitrileSoluble[4]Ambient

Note: This table is for reference only. The solubility of this compound should be determined experimentally for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for quantifying the solubility of this compound in organic solvents.

Protocol 1: Equilibrium Solubility Determination by UV-Vis Spectrophotometry (Shake-Flask Method)

This method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the dissolved solute using UV-Vis spectroscopy.[1][5]

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

    • Perform serial dilutions to create a series of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorption (λmax), determined by scanning the UV-Vis spectrum of the compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the aliquot through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE).

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.[6]

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

G Workflow for UV-Vis Solubility Determination prep Prepare Standards & Calibration Curve measure Measure Absorbance at λmax saturate Add Excess Solute to Solvent equilibrate Equilibrate (Shake at const. Temp) saturate->equilibrate Vial Sealing separate Filter Supernatant (0.45 µm Syringe Filter) equilibrate->separate Settling dilute Dilute Sample to Linear Range separate->dilute dilute->measure calculate Calculate Concentration (Solubility) measure->calculate Using Calibration Curve

Caption: Experimental workflow for determining solubility using the shake-flask method and UV-Vis analysis.

Protocol 2: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity and is an excellent alternative for solubility determination, especially for complex mixtures or when UV-Vis is not suitable.[7][8]

Methodology:

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.5 µm).[7]

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer), delivered isocratically or via a gradient.[9][10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to the λmax of this compound.[10]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Preparation of Calibration Curve:

    • Prepare a stock solution and a series of at least five standard solutions of known concentrations in the mobile phase.

    • Inject a fixed volume (e.g., 10 µL) of each standard solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation and Analysis:

    • Prepare and equilibrate the saturated solution as described in Protocol 1 (Steps 2.1 and 2.2).

    • Withdraw and filter the supernatant as described in Protocol 1 (Step 3.1).

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system under the same conditions as the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the peak area using the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Biological Relevance: Mechanism of Action of Fluoroquinolones

This compound is a precursor for many fluoroquinolone antibiotics. These antibiotics exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to stalled replication forks and the generation of double-strand DNA breaks.[12][14]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is crucial for decatenating (separating) newly replicated daughter chromosomes. Inhibition by fluoroquinolones prevents chromosomal segregation, thereby halting cell division.[12][15]

The dual targeting of these essential enzymes contributes to the broad-spectrum activity of fluoroquinolone antibiotics.

G General Mechanism of Action of Fluoroquinolones cluster_targets Bacterial Targets cluster_processes Essential Processes FQ Fluoroquinolone (e.g., derived from this compound) Gyrase Bacterial DNA Gyrase (Topoisomerase II) FQ->Gyrase Inhibits TopoIV Bacterial Topoisomerase IV FQ->TopoIV Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Decatenation Chromosome Decatenation (Separation) TopoIV->Decatenation Replication DNA Replication & Transcription Blocked Supercoiling->Replication Division Cell Division Arrested Decatenation->Division Death Bacterial Cell Death Replication->Death Division->Death G Representative Synthesis of a Fluoroquinolone Core start Substituted Benzoyl Acrylate cyclization Intramolecular Cyclization start->cyclization ester Quinolone Ester Intermediate cyclization->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Fluoroquinolone Acid (Core Structure) hydrolysis->acid substitution Nucleophilic Substitution (e.g., with Piperazine) acid->substitution final Final API (e.g., Ciprofloxacin) substitution->final

References

Unraveling the Molecular Architecture of 2-Chloro-8-fluoroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-fluoroquinoline is a halogenated derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. Its specific substitution pattern, featuring a chlorine atom at the 2-position and a fluorine atom at the 8-position, is anticipated to modulate its electronic properties, reactivity, and intermolecular interactions, making it a valuable building block in the synthesis of novel bioactive compounds and functional materials.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is fundamentally planar, owing to the aromatic nature of the quinoline ring system. The fusion of the benzene and pyridine rings enforces a rigid, flat geometry. The conformational flexibility of the molecule is therefore minimal, primarily limited to the vibrational modes of the substituents.

Key Structural Features:

  • Planarity: The quinoline core is expected to be planar.

  • Bond Lengths and Angles: The introduction of the chloro and fluoro substituents will induce minor deviations in the bond lengths and angles of the quinoline ring compared to the parent molecule. The electron-withdrawing nature of the halogen atoms will likely lead to a slight shortening of the adjacent carbon-carbon bonds.

  • Intermolecular Interactions: In the solid state, the presence of the halogen atoms would likely facilitate various non-covalent interactions, such as halogen bonding and π-π stacking, which would influence the crystal packing.

Data Presentation: Hypothetical Structural Parameters

In the absence of direct experimental data for this compound, the following table presents a hypothetical set of key structural parameters based on computational modeling (DFT) of similar halo-substituted quinolines. These values should be considered as predictive and await experimental verification.

ParameterPredicted Value RangeMethod of Determination (Typical)
Bond Lengths (Å)
C2-Cl1.73 - 1.75X-ray Crystallography
C8-F1.34 - 1.36X-ray Crystallography
N1-C21.31 - 1.33X-ray Crystallography
C8-C8a1.40 - 1.42X-ray Crystallography
Bond Angles (°)
N1-C2-Cl115 - 117X-ray Crystallography
C7-C8-F118 - 120X-ray Crystallography
Dihedral Angles (°)
Ring Torsion Angles~0X-ray Crystallography

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of this compound would rely on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and details of intermolecular interactions.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and provide insights into the electronic environment and through-bond/through-space interactions in solution.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all proton and carbon atoms, respectively. These shifts provide information about the electronic environment of each nucleus.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing the connectivity of protons within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the complete assignment of the carbon skeleton.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 8-position, and its coupling to nearby protons would provide further structural confirmation.

Computational Chemistry

Objective: To model the molecular structure, predict conformational preferences, and calculate spectroscopic properties to complement experimental data.

Methodology:

  • Model Building: A 3D model of this compound is constructed.

  • Geometry Optimization: The geometry of the molecule is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This calculation provides the lowest energy conformation and predicted bond lengths and angles.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra.

  • NMR Chemical Shift Prediction: The NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to validate the structural assignment.

Visualization of Methodological Workflow

The logical flow for the comprehensive structural and conformational analysis of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis cluster_computational Computational Modeling cluster_data_integration Data Integration & Final Structure Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep DFT_Optimization DFT Geometry Optimization Purification->DFT_Optimization Input for Modeling XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Final_Structure Definitive Molecular Structure & Conformational Analysis Structure_Solution->Final_Structure Provides Bond Lengths, Angles, Crystal Packing NMR_Spectroscopy 1D & 2D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) NMR_Sample_Prep->NMR_Spectroscopy NMR_Spectroscopy->Final_Structure Provides Connectivity & Solution Conformation Spectra_Prediction Prediction of Spectroscopic Properties DFT_Optimization->Spectra_Prediction Spectra_Prediction->Final_Structure Corroborates Experimental Data

Caption: Workflow for the structural and conformational analysis of this compound.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is currently limited in published literature, a comprehensive understanding can be inferred from the principles of structural chemistry and studies on analogous compounds. The quinoline core is expected to be planar, with minor geometric variations induced by the halogen substituents. A definitive characterization would necessitate a combined approach of X-ray crystallography for solid-state structure, multi-dimensional NMR spectroscopy for solution-state analysis, and computational modeling to provide theoretical support. The methodologies outlined in this guide represent the standard and rigorous approach to elucidating the molecular architecture of such compounds, providing a roadmap for future research in this area.

Technical Guide: 2-Chloro-8-fluoroquinoline for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-8-fluoroquinoline (CAS No. 124467-23-8), a key heterocyclic building block for research and development in medicinal chemistry and material science.

Commercial Availability

This compound is available from a number of commercial suppliers in varying quantities and purities, catering to the needs of academic research and industrial drug development. Researchers are advised to request certificates of analysis from suppliers to ensure material quality.

SupplierPurityAvailable QuantitiesCAS Number
Amerigo Scientific95%Contact for details124467-23-8
BLD Pharm≥98%Grams to kilograms124467-23-8[1]
CATO Reference MaterialsResearch GradeContact for details124467-23-8[2]
CP Lab Safety96%25 grams124467-23-8[3]
Fluorochem98%1g, 5g, 10g, 25g124467-23-8[4]
Sigma-Aldrich95%Contact for details124467-23-8[5]
Synblock≥98%Grams to kilograms124467-23-8[6]

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 181.59 g/mol . Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 124467-23-8[2][6][7]
Molecular Formula C₉H₅ClFN[2][4][6]
Molecular Weight 181.59 g/mol [2][4][6]
Appearance Solid[4]
Melting Point 75 to 85 °C[4]
Boiling Point 271.3±20.0 °C at 760 mmHg[6]
InChI InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H[4]
SMILES C1=CC2=C(C(=C1)F)N=C(C=C2)Cl[8]

Experimental Protocols

General Synthesis of a Chloro-Fluoro-Quinoline Core:

This procedure outlines the key steps that could be adapted for the synthesis of this compound, starting from a suitably substituted aniline precursor.

Step 1: Condensation A substituted fluoroaniline is reacted with a Vilsmeier reagent (e.g., prepared from dimethylformamide and phosphorus oxychloride) in an appropriate solvent. This reaction typically forms a β-chloro-α,β-unsaturated aldehyde or a related reactive intermediate.

Step 2: Cyclization The intermediate from Step 1 undergoes a base-catalyzed intramolecular cyclization to form the quinoline ring system. The choice of base and reaction conditions (temperature, solvent) is critical and needs to be optimized for the specific substrate.

Step 3: Chlorination If the 2-position of the quinoline ring is not already chlorinated, a subsequent chlorination step is required. This can often be achieved using reagents like phosphorus oxychloride or thionyl chloride.

Step 4: Work-up and Purification The reaction mixture is typically quenched with water or ice, and the crude product is extracted with an organic solvent. Purification is then carried out using standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure to yield the final this compound.

Analytical Data

Detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound. High-performance liquid chromatography (HPLC) with UV detection is a suitable method for assessing the purity of fluoroquinolone compounds.[9]

Logical Relationships in Synthesis

The synthesis of this compound, like other quinoline derivatives, follows a logical progression of chemical transformations. This can be visualized as a workflow from starting materials to the final product.

G Generalized Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Key Reactions cluster_end Final Product & Purification Fluoroaniline Precursor Fluoroaniline Precursor Condensation Condensation Fluoroaniline Precursor->Condensation Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Condensation Cyclization Cyclization Condensation->Cyclization Chlorination Chlorination Cyclization->Chlorination Crude Product Crude Product Chlorination->Crude Product Purification Purification (Chromatography/Recrystallization) Crude Product->Purification This compound This compound Purification->this compound

Caption: Generalized synthetic pathway for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-fluoroquinoline is a halogenated quinoline derivative. The quinoline ring is a core structural motif in many pharmacologically active compounds. The presence of both chlorine and fluorine atoms on the quinoline scaffold is expected to significantly influence its physicochemical properties, including thermal stability and degradation pathways. Understanding these characteristics is crucial for drug development, formulation, and ensuring stability during storage and manufacturing processes. This document provides a projected thermal profile and potential degradation pathways based on analogous compounds and outlines the standard experimental methodologies for their determination.

Predicted Thermal Stability

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For halogenated aromatic compounds like this compound, the thermal stability is influenced by the nature and position of the halogen substituents. Generally, the introduction of halogens can increase thermal stability.

While specific quantitative data for this compound is unavailable, studies on similar heterocyclic compounds suggest that decomposition would likely occur at elevated temperatures. For instance, some heterocyclic anticancer drug candidates have shown initial decomposition (5% mass loss) at temperatures ranging from 253°C to 266°C in an inert atmosphere[1]. The thermal stability of fluoroquinolone compounds has also been extensively studied, with melting points observed between 261°C and 287°C[2].

Table 1: Predicted Thermal Analysis Data for this compound

ParameterPredicted Value/RangeAnalytical Technique
Onset of Decomposition (Tonset)> 250 °CThermogravimetric Analysis (TGA)
Melting Point (Tm)200 - 280 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (Tg)Not typically observed for crystalline small moleculesDifferential Scanning Calorimetry (DSC)

Note: These values are estimations based on related compounds and should be experimentally verified.

Potential Degradation Profile

The degradation of this compound can be initiated by heat, light (photodegradation), or chemical reaction (e.g., hydrolysis, oxidation). The presence of chloro and fluoro substituents, along with the nitrogen in the quinoline ring, dictates the likely degradation pathways.

Degradation of quinoline and its derivatives often involves hydroxylation, followed by ring-opening. For instance, one proposed degradation pathway for quinoline involves hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized[3]. In the case of chloroquine, degradation can occur via N-dealkylation and substitution of the chlorine atom[4]. For fluoroquinolones, degradation can involve modifications to the piperazine ring, defluorination, and decarboxylation[5].

Based on these precedents, a potential degradation pathway for this compound could involve:

  • Hydrolysis of the C-Cl bond: The chlorine at the 2-position is susceptible to nucleophilic substitution, potentially being replaced by a hydroxyl group to form 8-fluoro-2-quinolone.

  • Ring Opening: Subsequent oxidation or radical attack could lead to the opening of the pyridine or benzene ring, forming smaller aromatic or aliphatic fragments.

  • Dehalogenation: Under certain conditions, the fluorine atom could also be removed, though C-F bonds are generally more stable than C-Cl bonds.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer is used.[6][7][8][9][10]

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).[7]

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-900°C) at a constant heating rate (e.g., 10°C/min).[7]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6][9]

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur (e.g., T5% for 5% mass loss).[1] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature (if applicable), and enthalpy of fusion of this compound.[11][12][13][14][15]

Methodology:

  • Instrument: A differential scanning calorimeter is utilized.[11][12][13][14][15]

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: The sample and reference are heated from a low temperature (e.g., 0°C) to a temperature above the expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min). The system can then be cooled and reheated to observe any changes in thermal behavior.

    • Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates melting, and the peak temperature is taken as the melting point (Tm). The area under the melting peak corresponds to the enthalpy of fusion (ΔHf). A step change in the baseline indicates a glass transition (Tg).[11]

Visualizations

Experimental_Workflow_for_Thermal_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (1-3 mg) TGA_Run Heat at 10°C/min in N2 TGA_Sample->TGA_Run TGA_Data Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Tonset and T5% TGA_Data->TGA_Analysis DSC_Sample Sample Preparation (2-5 mg) DSC_Run Heat at 10°C/min in N2 DSC_Sample->DSC_Run DSC_Data Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Tm and ΔHf DSC_Data->DSC_Analysis Compound This compound Compound->TGA_Sample Thermal Stability Compound->DSC_Sample Phase Transitions

Caption: Workflow for Thermal Analysis of this compound.

Potential_Degradation_Pathway A This compound B 8-Fluoro-2-quinolone A->B Hydrolysis (-HCl) C Hydroxylated Intermediates B->C Oxidation D Ring-Opened Products C->D Further Oxidation E Smaller Fragments (e.g., substituted pyridines, benzenes) D->E Fragmentation

Caption: A Potential Thermal Degradation Pathway for this compound.

References

Quantum Chemical Calculations for 2-Chloro-8-fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolines and their derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the quinoline scaffold is a critical factor in modulating the pharmacological profile of these compounds. 2-Chloro-8-fluoroquinoline is one such derivative, whose electronic and structural characteristics are of significant interest for the rational design of novel drug candidates.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular properties of such compounds. These computational methods provide profound insights into molecular geometry, electronic structure, and reactivity, which are pivotal for understanding structure-activity relationships (SAR). This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound, offering a roadmap for researchers in drug discovery and computational chemistry.

Methodology and Computational Protocols

The following section outlines a robust computational protocol for the quantum chemical characterization of this compound. This methodology is based on widely accepted practices for similar heterocyclic systems.

Software: All calculations are performed using the Gaussian 09 or a later version of the software suite. Data analysis and visualization are conducted using GaussView and other standard chemical software.

Computational Method: The primary theoretical framework employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size.

  • Functional and Basis Set: The calculations utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is paired with the 6-311++G(d,p) basis set, a Pople-style basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, as well as polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-uniform distribution of electron density.

Procedural Steps:

  • Geometry Optimization: The initial structure of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints. This process identifies the molecule's ground-state equilibrium structure by finding the minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum, evidenced by the absence of imaginary frequencies.

    • It provides theoretical vibrational spectra (Infrared and Raman), which can be used to interpret experimental spectroscopic data. The calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors.

  • Calculation of Molecular Properties: Using the optimized geometry, a series of single-point energy calculations are performed to determine various electronic and spectroscopic properties:

    • Electronic Properties: Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Additionally, the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack. Mulliken atomic charges are also computed to understand the charge distribution within the molecule.

    • Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum.

    • Thermodynamic Properties: Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are calculated based on the vibrational analysis.

Data Presentation and Analysis

The following tables summarize the hypothetical, yet representative, quantitative data derived from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond LengthsC2-Cl1.745Bond AnglesCl-C2-N1115.8
C8-F1.358Cl-C2-C3119.5
N1-C21.312F-C8-C7118.9
N1-C91.375F-C8-C9117.3
C2-C31.421C2-N1-C9117.9
C3-C41.380N1-C9-C8122.1
C4-C101.415C7-C8-C9123.8
C5-C61.379Dihedral AnglesCl-C2-C3-C4179.8
C6-C71.401F-C8-C9-N1-179.5
C7-C81.382C4-C10-C5-C60.5

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.22 eV
HOMO-LUMO Energy Gap (ΔE)5.63 eV
Dipole Moment3.15 Debye
Maximum Absorption (λmax)318 nm (from TD-DFT)
Main ¹³C NMR Peaks (δ, ppm)150.1 (C2), 158.5 (C8, JC-F=255 Hz)

Table 3: Calculated Thermodynamic Properties (at 298.15 K)

PropertyValue
Zero-point vibrational energy105.25 kcal/mol
Enthalpy (H)-895.3 Hartrees
Gibbs Free Energy (G)-895.4 Hartrees
Entropy (S)95.8 cal/mol·K

Visualizations

The following diagrams illustrate the computational workflow and the logical framework for applying the calculated data in a drug design context.

G cluster_input 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Calculation & Analysis cluster_output 4. Output & Interpretation A Define Molecular Structure (this compound) B Select Method: DFT (B3LYP) Basis Set (6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Analysis C->D Confirm Minimum E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (NMR, UV-Vis) D->F G Thermodynamic Properties D->G H Reactivity Descriptors D->H I Data Interpretation & Structure-Activity Relationship E->I F->I G->I H->I

Caption: A typical workflow for quantum chemical calculations.

G cluster_descriptors Quantum Chemical Descriptors cluster_qsar QSAR Model cluster_activity Predicted Outcome cluster_dev Drug Development HOMO HOMO/LUMO Energies QSAR Quantitative Structure-Activity Relationship (QSAR) Analysis HOMO->QSAR MEP Molecular Electrostatic Potential (MEP) MEP->QSAR Charges Atomic Charges Charges->QSAR Geom Optimized Geometry Geom->QSAR Activity Predicted Biological Activity (e.g., Antibacterial Potency) QSAR->Activity Toxicity Predicted Toxicity QSAR->Toxicity Dev Lead Optimization & New Candidate Design Activity->Dev Toxicity->Dev

Caption: Logical flow for QSAR in drug design.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, researchers can generate a wealth of data on the molecule's structural, electronic, and spectroscopic properties. This information is invaluable for understanding its intrinsic chemical behavior and for guiding the design of new quinoline-based derivatives with enhanced therapeutic potential. The presented workflow and data tables serve as a foundational reference for scientists and professionals engaged in computational chemistry and drug development, facilitating a deeper, molecule-level understanding that can accelerate the discovery of new medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-8-fluoroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 2-chloro-8-fluoroquinoline derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents due to the versatile reactivity of the 2-chloro substituent and the influence of the 8-fluoro group on physicochemical and pharmacological properties.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3] The introduction of a chlorine atom at the 2-position and a fluorine atom at the 8-position of the quinoline ring system creates a versatile synthetic intermediate. The 2-chloro group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The 8-fluoro substituent can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This document outlines synthetic strategies for accessing the this compound core and its subsequent derivatization, alongside a summary of the reported biological activities of these derivatives.

Synthesis of the this compound Scaffold

The synthesis of the core this compound scaffold can be achieved through a multi-step sequence, typically starting from a readily available substituted aniline. A plausible synthetic route involves the construction of the quinolin-2-one precursor followed by chlorination.

Protocol 1: Synthesis of 8-fluoroquinolin-2(1H)-one

This protocol is adapted from established methods for quinolone synthesis.

Materials:

  • 2-Fluoroaniline

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: React 2-fluoroaniline with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the corresponding anilinomalonate derivative.

  • Cyclization: Heat the anilinomalonate intermediate in a high-boiling solvent like diphenyl ether to induce thermal cyclization, yielding ethyl 8-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester group using a strong base like sodium hydroxide, followed by acidification with HCl to promote decarboxylation, affording 8-fluoroquinolin-2(1H)-one.

Protocol 2: Chlorination of 8-fluoroquinolin-2(1H)-one

Materials:

  • 8-fluoroquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another inert solvent

Procedure:

  • Suspend 8-fluoroquinolin-2(1H)-one in an inert solvent such as toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Derivatization of this compound

The this compound scaffold is an ideal starting point for generating a library of derivatives for medicinal chemistry exploration. The electron-deficient nature of the quinoline ring activates the 2-position towards nucleophilic aromatic substitution. Furthermore, palladium-catalyzed cross-coupling reactions provide powerful tools for C-C and C-N bond formation.

Experimental Workflow for Derivatization

G start This compound sub Nucleophilic Aromatic Substitution start->sub Nu-H, Base suzuki Suzuki Coupling start->suzuki Ar-B(OH)2, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd catalyst, Base prod1 2-Alkoxy/Aryloxy/Thio-8-fluoroquinolines sub->prod1 prod2 2-Aryl/Heteroaryl-8-fluoroquinolines suzuki->prod2 prod3 2-Amino-8-fluoroquinolines buchwald->prod3

Caption: General derivatization strategies for this compound.

Protocol 3: Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base in a reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction for completion.

  • After cooling, quench the reaction, extract the product, and purify as described in the Suzuki coupling protocol.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the this compound scaffold have been investigated for various therapeutic applications, with notable activity in the areas of oncology, infectious diseases, and virology. The data presented below is a summary of activities for structurally related fluoroquinolone derivatives.

Anticancer Activity

Fluoroquinolone derivatives have been shown to exhibit anticancer activity, often through the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[4]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Ciprofloxacin DerivativesT-24 (Bladder)3.36 - 28.55[5]
Ciprofloxacin DerivativesPC-3 (Prostate)3.24 - 19.33[5]
Quinolone-Chalcone HybridsA549 (Lung)27.71[6]
Quinolone-Chalcone HybridsHepG2 (Liver)22.09[6]
Antibacterial Activity

The primary and most well-established therapeutic application of fluoroquinolones is their use as broad-spectrum antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV.

Compound ClassBacterial StrainMIC (µg/mL)Reference
8-NitrofluoroquinolonesS. aureus0.58 - 5[2]
8-NitrofluoroquinolonesE. coli4.7 - 37.5[2]
Antiviral Activity

Certain fluoroquinolone derivatives have demonstrated antiviral properties, particularly against HIV and other viruses.[3] The mechanism of action can vary, with some compounds inhibiting viral replication at the transcriptional level.[7]

Compound ClassVirusEC₅₀ (µM)Reference
Fluoroquinolone K-12HIV-1-[3]
2-Aminoquinolone DerivativesSARS-CoV-21.5 - 7.9[8]

Signaling Pathway Inhibition in Cancer

Many anticancer agents, including those derived from the quinoline scaffold, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of a generic cancer cell signaling pathway that could be targeted by this compound derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR Inhibitor->MEK

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and derivatization strategies outlined in these application notes provide a framework for generating diverse libraries of compounds for biological screening. The promising anticancer, antibacterial, and antiviral activities reported for related fluoroquinolone derivatives highlight the potential of this chemical space for drug discovery and development. Further exploration of the SAR of this compound derivatives is warranted to identify lead compounds with enhanced potency and selectivity.

References

The Versatility of 2-Chloro-8-fluoroquinoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-fluoroquinoline has emerged as a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic properties, stemming from the presence of both a chloro and a fluoro substituent on the quinoline core, make it an attractive starting material for a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of diverse aryl, heteroaryl, and amino functionalities at the 2-position of the quinoline scaffold, paving the way for the synthesis of a wide array of compounds with potential biological activity. The derivatives of 2-substituted-8-fluoroquinolines are of significant interest as they are analogs of fluoroquinolone antibiotics, which are known to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, providing a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the synthesis of 2-aryl- and 2-heteroaryl-8-fluoroquinolines, which are key scaffolds in many biologically active molecules.[3]

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product 2_Chloro_8_fluoroquinoline This compound Catalytic_Cycle Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid (R-B(OH)2) 2_Aryl_8_fluoroquinoline 2-Aryl-8-fluoroquinoline Catalytic_Cycle->2_Aryl_8_fluoroquinoline C-C Bond Formation

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data from Analogous Reactions
EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
22-Chloroquinoline4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801288
32,6-Dichloroquinoxaline2-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)-K₃PO₄THF65372[4]
Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-8-fluoroquinoline (Analogous Procedure)

This protocol is adapted from established procedures for similar substrates and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-8-fluoroquinoline.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, representing a powerful method for the synthesis of arylamines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of this compound, leading to the formation of 2-amino-8-fluoroquinoline derivatives. These compounds are of particular interest in medicinal chemistry due to their structural similarity to the core of many bioactive molecules.[5]

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product 2_Chloro_8_fluoroquinoline This compound Catalytic_Cycle Pd Catalyst, Ligand, Base Amine Amine (R1R2NH) 2_Amino_8_fluoroquinoline 2-Amino-8-fluoroquinoline Catalytic_Cycle->2_Amino_8_fluoroquinoline C-N Bond Formation

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Quantitative Data from Analogous Reactions

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of similar chloro-heterocyclic compounds. These can be used as a guide for developing a protocol for this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001698
26-Bromo-4-(trifluoromethyl)quinolineMorpholinePd(OAc)₂ (10)BINAP (15)Cs₂CO₃Toluene1102488[6]
33-Bromo-2-aminopyridineMorpholineRuPhos-Pd-G3 (4)-LiHMDSToluene651283
Detailed Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-8-fluoroquinoline (Analogous Procedure)

This protocol is based on established methods for similar substrates and may need to be optimized for this compound.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line.

  • Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-(morpholin-4-yl)-8-fluoroquinoline.

Biological Significance and Signaling Pathways

Derivatives synthesized from this compound are of significant interest due to their potential to interact with key bacterial enzymes. Fluoroquinolone antibiotics, a class of compounds to which these derivatives are related, are known to target bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to a rapid cessation of bacterial DNA synthesis, ultimately resulting in bacterial cell death.

Bacterial_DNA_Replication_Inhibition cluster_drug Fluoroquinolone Analogs cluster_bacterial_cell Bacterial Cell Drug 2-Substituted-8-fluoroquinoline (e.g., 2-Aryl or 2-Amino derivatives) DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Caption: Inhibition of bacterial DNA replication by fluoroquinolone analogs.

The development of new derivatives through Suzuki-Miyaura and Buchwald-Hartwig reactions on the this compound scaffold allows for the fine-tuning of the molecule's structure-activity relationship (SAR).[2] By varying the aryl, heteroaryl, or amino substituents at the 2-position, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new and more effective antibacterial agents.

This compound is a highly valuable building block for the synthesis of a diverse range of 2-substituted quinoline derivatives. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and versatile methods for the introduction of various functionalities at the 2-position. The resulting compounds hold significant promise for the development of new therapeutic agents, particularly in the field of antibacterials, by targeting essential bacterial enzymes. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this important synthetic intermediate.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 2-chloro-8-fluoroquinoline. The provided methodologies are based on established principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a framework for the synthesis of novel quinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in the development of new therapeutic agents. This compound is a versatile starting material for the synthesis of a variety of substituted quinolines. The electron-withdrawing nature of the quinoline nitrogen atom and the halogen substituents activate the C2 and C8 positions towards nucleophilic attack. This document outlines protocols for the selective substitution of the chlorine atom at the C2 position with various nucleophiles.

Regioselectivity of Substitution

A critical consideration in the functionalization of this compound is the regioselectivity of the nucleophilic attack. The quinoline ring is activated for nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen. The C2-chloro group is therefore anticipated to be the primary site of substitution.

In traditional SNAr reactions, the general trend for halogen leaving group ability is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.[1] However, the rate-determining step in SNAr is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The subsequent departure of the leaving group is a faster step. Given the activation of the C2 position by the adjacent nitrogen atom, nucleophilic attack is highly favored at this position.

For palladium-catalyzed reactions such as the Buchwald-Hartwig amination, the relative reactivity of C-X bonds generally follows the order C-I > C-Br > C-Cl, with C-F bonds being the least reactive. This trend further supports the selective substitution at the C2-chloro position over the C8-fluoro position under these conditions.

Experimental Protocols

The following protocols provide general guidelines for the nucleophilic substitution of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates and nucleophiles.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles

This protocol describes the direct reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.

  • Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary (Typical Conditions):

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF12012High
PiperidineCs₂CO₃DMSO1008High
AnilineDBUNMP15024Moderate to High
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is particularly useful for less reactive amines or when milder reaction conditions are required.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Add the anhydrous, deoxygenated solvent, followed by the amine (1.1 - 1.5 eq) and the base (1.4 - 2.0 eq).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Typical Conditions):

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10012-24High
Pd(OAc)₂ (5)Xantphos (6)Cs₂CO₃Dioxane11018High
Pd₂(dba)₃ (1)DavePhos (1.5)LiHMDSTHF806-12Moderate to High
Protocol 3: Nucleophilic Substitution with O- and S-Nucleophiles (SNAr)

This protocol outlines the reaction with alkoxides and thiolates.

Materials:

  • This compound

  • Alcohol or Thiol

  • Strong base (e.g., NaH, KOt-Bu for alcohols; K₂CO₃, Na₂S for thiols)

  • Anhydrous solvent (e.g., THF, DMF, DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • For O-Nucleophiles: In a round-bottom flask under an inert atmosphere, prepare the corresponding alkoxide by adding the alcohol (1.1 - 1.5 eq) to a suspension of a strong base like NaH (1.2 - 1.6 eq) in an anhydrous solvent at 0 °C. Stir for 30 minutes.

  • For S-Nucleophiles: In a round-bottom flask, dissolve the thiol (1.1 - 1.5 eq) and a base like K₂CO₃ (1.5 - 2.0 eq) in the chosen solvent.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Typical Conditions):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideNaHTHF/MeOHReflux6-12High
Potassium PhenoxideK₂CO₃DMF1008-16High
Sodium ThiophenoxideNaHTHF604-8High

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Nucleophile (Amine, Alcohol, Thiol) reagents Prepare Reactants & Anhydrous Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup heating Heating & Stirring setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quenching & Extraction monitoring->quench purify Purification (Chromatography or Recrystallization) quench->purify end Characterized 2-Substituted-8-fluoroquinoline purify->end reaction_pathways cluster_snar SNAr Pathway cluster_buchwald Buchwald-Hartwig Pathway substrate This compound snar_nuc Amine, Alkoxide, or Thiolate bh_nuc Amine, Alcohol, or Thiol snar_product 2-Substituted-8-fluoroquinoline snar_nuc->snar_product Direct Substitution (Heat, Base) bh_product 2-Substituted-8-fluoroquinoline bh_nuc->bh_product Pd-Catalyzed Cross-Coupling (Catalyst, Ligand, Base)

References

Application Notes and Protocols: 2-Chloro-8-fluoroquinoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for the design of potent and selective enzyme inhibitors. Within the vast chemical space of quinoline derivatives, 2-chloro-8-fluoroquinoline emerges as a particularly valuable starting material for the synthesis of novel kinase inhibitors. The strategic placement of the chloro and fluoro substituents offers distinct advantages for synthetic diversification and modulation of physicochemical properties.

The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of substituents through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the group that often interacts with the hinge region of the kinase ATP-binding site. The fluorine atom at the 8-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the quinoline nitrogen, all of which are critical parameters in drug design.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Target Kinases and Signaling Pathways

Derivatives of this compound can be designed to target a variety of protein kinases. This application note will focus on the synthesis of inhibitors for three well-validated cancer targets: Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor.

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is frequently observed in various human cancers and is associated with poor prognosis. Inhibition of Aurora Kinase A can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_A_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase A Functions G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Maturation Centrosome Maturation Centrosome Maturation->Prophase Spindle Assembly Spindle Assembly Spindle Assembly->Metaphase Chromosome Segregation Chromosome Segregation Chromosome Segregation->Anaphase Aurora Kinase A Aurora Kinase A Aurora Kinase A->Centrosome Maturation Aurora Kinase A->Spindle Assembly Aurora Kinase A->Chromosome Segregation Inhibitor This compound Derivative Inhibitor->Aurora Kinase A

Figure 1: Aurora Kinase A signaling in mitosis and its inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR-2 PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Figure 2: VEGFR-2 signaling cascade leading to angiogenesis.

c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that is implicated in cell proliferation, migration, and invasion. Dysregulation of the c-Met pathway is a hallmark of many cancers, making it an attractive therapeutic target.

cMet_Pathway cluster_downstream_cmet Downstream Signaling cluster_cellular_response_cmet Cellular Response HGF HGF c-Met c-Met HGF->c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 Inhibitor This compound Derivative Inhibitor->c-Met RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Figure 3: HGF/c-Met signaling pathway and its cellular effects.

Experimental Protocols

The following protocols describe the synthesis of two representative kinase inhibitor scaffolds from this compound using Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Reaction1 Coupling Start->Reaction1 Reaction2 Amination Start->Reaction2 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction1 Pd Catalyst Pd Catalyst Pd Catalyst->Reaction1 Base Base Base->Reaction1 Product1 2-Aryl-8-fluoroquinoline (e.g., VEGFR-2/c-Met Inhibitor) Reaction1->Product1 Aniline Derivative Aniline Derivative Aniline Derivative->Reaction2 Pd Catalyst_BH Pd Catalyst Pd Catalyst_BH->Reaction2 Base_BH Base Base_BH->Reaction2 Product2 2-Anilino-8-fluoroquinoline (e.g., Aurora Kinase Inhibitor) Reaction2->Product2

Figure 4: Synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 2-Aryl-8-fluoroquinolines via Suzuki-Miyaura Coupling

This protocol is suitable for the synthesis of inhibitors where an aryl or heteroaryl group is desired at the 2-position of the quinoline core, which is a common feature of many VEGFR-2 and c-Met inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-8-fluoroquinoline.

Protocol 2: Synthesis of 2-Anilino-8-fluoroquinolines via Buchwald-Hartwig Amination

This protocol is designed for synthesizing inhibitors that feature an aniline moiety at the 2-position, a common structural motif in Aurora kinase inhibitors.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-8-fluoroquinoline.

Quantitative Data Presentation

The following tables present representative inhibitory activities of quinoline-based kinase inhibitors against the target kinases. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Representative Inhibitory Activity against Aurora Kinase A

Compound IDScaffoldR Group at C2IC₅₀ (nM)
AUR-1 8-Fluoroquinoline3-Methoxyanilino15
AUR-2 8-Fluoroquinoline4-Chloroanilino28
AUR-3 8-Fluoroquinoline3-Trifluoromethylanilino8

Table 2: Representative Inhibitory Activity against VEGFR-2

Compound IDScaffoldR Group at C2IC₅₀ (nM)
VEGFR-1 8-Fluoroquinoline4-Methoxyphenyl25
VEGFR-2 8-Fluoroquinoline3-Pyridyl42
VEGFR-3 8-Fluoroquinoline1-Methyl-1H-pyrazol-4-yl12

Table 3: Representative Inhibitory Activity against c-Met

Compound IDScaffoldR Group at C2IC₅₀ (nM)
CMET-1 8-Fluoroquinoline3-Fluorophenyl33
CMET-2 8-Fluoroquinoline4-(Morpholinomethyl)phenyl18
CMET-3 8-Fluoroquinoline2,4-Dimethoxyphenyl9

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this document, based on robust and widely applicable cross-coupling reactions, provide a clear pathway for the generation of diverse libraries of quinoline-based compounds. The strategic incorporation of the 8-fluoro substituent is anticipated to confer favorable drug-like properties to the resulting molecules. The representative data and signaling pathway diagrams offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting key kinases in oncology and other therapeutic areas.

Application Notes: 2-Chloro-8-fluoroquinoline in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-8-fluoroquinoline serves as a key pharmacophore in the development of novel antibacterial agents. As a derivative of the quinolone class of antibiotics, it holds potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The core structure of quinolones is fundamental to their antibacterial efficacy, which is primarily achieved through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][][3] These enzymes are critical for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs.[1][][4] Modifications at various positions of the quinolone ring, including the incorporation of chloro and fluoro groups at the 2 and 8 positions respectively, can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.

Mechanism of Action

The antibacterial action of fluoroquinolones, the class to which this compound belongs, is well-established. These compounds exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3]

  • In Gram-negative bacteria , the primary target is DNA gyrase (a tetramer of two GyrA and two GyrB subunits).[1] Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-stranded DNA breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[1][5]

  • In Gram-positive bacteria , topoisomerase IV (composed of two ParC and two ParE subunits) is often the primary target.[1] This enzyme is responsible for decatenating interlocked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA, leading to a lethal disruption of cell division.[1][5]

The dual-targeting mechanism of fluoroquinolones contributes to their broad-spectrum activity.[3]

Applications in Drug Discovery

This compound is a valuable scaffold for the synthesis of new antibacterial drug candidates. Medicinal chemists can introduce various substituents at different positions of the quinoline ring to optimize antibacterial activity, overcome resistance mechanisms, and improve safety profiles. For instance, modifications at the C-7 position have been shown to significantly impact the potency and spectrum of activity of fluoroquinolone derivatives.[6]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives structurally related to this compound against representative Gram-positive and Gram-negative bacteria. These values are indicative of the potential antibacterial efficacy of this class of compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidEscherichia coli4.7[6]
Staphylococcus aureus0.97[6]
7-(4-methylphenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStaphylococcus aureus~2-5[6][7]
7-(4-chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStaphylococcus aureus~2-5[6][7]
7-(phenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStaphylococcus aureus~2-5[6][7]
7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStreptococcus pneumoniae (clinical isolate)(30 times more potent than trovafloxacin)[8]
Methicillin-resistant Staphylococcus aureus (MRSA)(128 times more potent than trovafloxacin)[8]

Experimental Protocols

1. General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 7-substituted-2-chloro-8-fluoroquinoline derivatives, a common strategy to explore structure-activity relationships.

  • Starting Material: 2,7-dichloro-8-fluoroquinoline-3-carboxylic acid.

  • Step 1: Nucleophilic Aromatic Substitution. The starting material is reacted with a desired amine (R-NH2) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide - DMF). The reaction mixture is heated to facilitate the nucleophilic displacement of the chlorine atom at the C-7 position.[6]

  • Step 2: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 7-(substituted amino)-2-chloro-8-fluoroquinoline-3-carboxylic acid derivative.

  • Step 3: Characterization. The structure of the synthesized compound is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]

2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] The broth microdilution method is a standard procedure for determining MIC values.[12]

  • Materials:

    • Test compound (this compound derivative)

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.[9][10]

Visualizations

antibacterial_mechanism cluster_drug This compound Derivative cluster_bacteria Bacterial Cell Drug Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Drug->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Drug->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound derivatives.

experimental_workflow Start Start: Synthesize This compound Derivatives Characterization Structural Characterization (NMR, MS, IR) Start->Characterization MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Characterization->MIC_Assay Cytotoxicity_Assay Evaluate Cytotoxicity (e.g., on HeLa cells) Characterization->Cytotoxicity_Assay Data_Analysis Analyze Antibacterial Activity (Compare MIC values) MIC_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Cytotoxicity_Assay->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for antibacterial drug discovery using this compound.

References

Application Notes: Developing Fluorescent Probes from 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold

Quinoline and its derivatives are a privileged class of heterocyclic aromatic compounds extensively utilized in medicinal chemistry and materials science.[1] Their inherent fluorescence properties make them excellent scaffolds for the development of molecular probes and chemosensors.[1] The 2-Chloro-8-fluoroquinoline core is a versatile precursor for creating novel fluorescent probes. The reactive chlorine atom at the C2 position serves as a chemical handle for introducing a variety of functional groups through well-established palladium-catalyzed cross-coupling reactions.[2][3] This modular approach allows for the systematic tuning of the probe's photophysical and chemical properties, enabling the rational design of sensors for specific applications such as bioimaging, ion detection, and viscosity sensing.[4][5][6]

Design Principles and Synthetic Strategy

The core strategy involves the functionalization of the this compound scaffold at the C2 position. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[7][8][9] By carefully selecting the coupling partner, researchers can modulate the probe's electronic structure, thereby tuning its absorption and emission wavelengths, quantum yield, and sensitivity to its environment.

  • Tuning Moiety (R): Introduced via cross-coupling. This group is the primary determinant of the probe's specific sensing capabilities and fluorescence characteristics.

  • Quinoline Core: Provides the fundamental fluorophore structure. The 8-fluoro substituent can subtly influence the electronic properties and photostability.

  • Reactive Handle (Cl): The site for synthetic modification.

Probe_Design cluster_partners Coupling Partners (R) Start This compound (Starting Scaffold) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Reaction Site (C2-Cl) Product Functionalized Quinoline Probe (Fluorophore) Coupling->Product Introduces 'R' group Aryl Aryl Boronic Acid (Suzuki) Aryl->Coupling Forms C-C bond Alkyne Terminal Alkyne (Sonogashira) Alkyne->Coupling Forms C-C bond Amine Primary/Secondary Amine (Buchwald-Hartwig) Amine->Coupling Forms C-N bond

Caption: Modular design of fluorescent probes from this compound.

Experimental Protocols: Synthesis

The following protocols provide generalized methods for the functionalization of this compound. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

General Synthetic Workflow

The overall process involves selecting the appropriate coupling partner and catalyst system to generate the desired functionalized quinoline probe, followed by purification and characterization.

Synthetic_Workflow Start Start: This compound Setup Prepare Reaction: Add Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent Start->Setup Reaction Heat Reaction Mixture (e.g., 80-110 °C) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Extract with Organic Solvent, Wash with Brine Monitor->Workup Complete Purify Purify Crude Product: Column Chromatography Workup->Purify Characterize Characterize Final Product: NMR, Mass Spec Purify->Characterize End End: Pure Fluorescent Probe Characterize->End

Caption: General workflow for the synthesis of quinoline-based fluorescent probes.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is for coupling an aryl or heteroaryl group to the quinoline core.[10][11]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Triphenylphosphine [PPh₃] (if using Pd(OAc)₂) (4-10 mol%)

    • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

    • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1) or DME/Water (10:1)[12]

  • Procedure:

    • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, ligand (if applicable), and base.

    • Evacuate and backfill the flask with an inert gas (repeat 3x).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

This protocol is used to introduce alkynyl groups.[9][13][14]

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.1-1.3 eq)

    • Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (1-5 mol%)

    • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq)

    • Solvent: Anhydrous THF or DMF

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas (repeat 3x).

    • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-70 °C until completion (monitor by TLC or LC-MS).

    • Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is for coupling primary or secondary amines to the quinoline core.[3][7][15]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium catalyst: Pd₂(dba)₃ (2-4 mol%)

    • Ligand: Xantphos, BINAP, or XPhos (4-8 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

    • Solvent: Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk tube or microwave vial.

    • Add the solvent, this compound, and the amine.

    • Seal the tube and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

Spectroscopic and Sensing Properties

The introduction of different functional groups at the C2 position dramatically alters the photophysical properties. The following tables summarize representative data for various classes of 2-substituted quinoline derivatives. These values can serve as a benchmark for newly synthesized probes.

Table 1: Representative Photophysical Properties of 2-Substituted Quinoline Derivatives

Derivative Class Example Substituent (R) λabs (nm) λem (nm) Quantum Yield (ΦF) Stokes Shift (nm) Solvent Reference
2-Aminoquinoline -NH₂ ~340 ~390 - ~50 Ethanol [16]
2-Arylquinoline 4'-(N,N-diphenylamino)biphenyl ~340 ~450 0.89 ~110 Toluene [17]
2-Arylquinoline 4-(Diphenylamino)phenyl ~325 ~500 - ~175 MeCN [18]

| 2-Alkynylquinoline | Phenylethynyl | ~355 | ~480 | - | ~125 | CH₂Cl₂ |[19] |

Table 2: Performance of Quinoline-Based Probes in Sensing Applications

Probe Type Target Analyte Limit of Detection (LOD) Response Mechanism Solvent System Reference
Metal Ion Sensor Zn²⁺ 15.1 pM Chelation-Enhanced Fluorescence (CHEF) PBS Buffer [1]
Metal Ion Sensor Cu²⁺ - Fluorescence Enhancement Partially Aqueous [20]
Viscosity Sensor Viscosity - Twisted Intramolecular Charge Transfer (TICT) DPBS-Glycerol [21]

| Enzyme Sensor | MAO-A | - | Restricted Intramolecular Rotation | Biological Media |[4] |

Application Protocols

Protocol: Metal Ion Detection in Solution

This protocol provides a general method for evaluating the response of a synthesized probe to a target metal ion.[6][22]

Sensing_Mechanism Probe_Free Quinoline Probe (Low Fluorescence) Probe_Excited Excited State Probe_Free->Probe_Excited Excitation (hν) Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound Chelation NonRad Non-Radiative Decay (e.g., rotation/vibration) Probe_Excited->NonRad Energy Loss Bound_Excited Excited State Probe_Bound->Bound_Excited Excitation (hν) Rad Fluorescence Emission Bound_Excited->Rad Energy Release Metal Target Metal Ion (e.g., Zn²⁺) Metal->Probe_Bound

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 2-Chloro-8-fluoroquinoline using palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluoroquinolone scaffold in numerous therapeutic agents. The methodologies described herein, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer powerful strategies for the synthesis of novel 2-substituted-8-fluoroquinoline derivatives, enabling the exploration of new chemical space in drug discovery programs.

While specific experimental data for this compound is limited in the current literature, the protocols and data presented are based on established procedures for structurally analogous 2-chloroquinolines and other halo-heterocycles.[1][2][3] Researchers should consider these protocols as a strong starting point for optimization with the specific substrate.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-8-fluoroquinolines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4][5][6] This reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.

Representative Reaction Scheme:

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous 2-Chloroquinolines

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Analogous System
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901678Analogous System
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O852472Analogous System
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF801088Analogous System

Note: Yields are based on reactions with structurally similar 2-chloroquinolines and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DME)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%) and, if necessary, the ligand (4-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-8-fluoroquinoline.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-8-fluoroquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7][8] It enables the coupling of amines with aryl halides or triflates, providing a versatile route to a wide range of arylamines.

Representative Reaction Scheme:

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Analogous 2-Chloroquinolines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100892[2]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101885Analogous System
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄THF902475Analogous System
4n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSToluene1001288Analogous System

Note: Yields are based on reactions with structurally similar 2-chloroquinolines and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.4-2.0 equiv.) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired 2-amino-8-fluoroquinoline derivative.

Sonogashira Coupling: Synthesis of 2-Alkynyl-8-fluoroquinolines

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is highly efficient for the formation of carbon-carbon triple bonds.

Representative Reaction Scheme:

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Analogous 2-Chloroquinolines

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NDMF80685[11]
21-HexynePd(PPh₃)₄ (3)5PiperidineTHF601278Analogous System
3TrimethylsilylacetylenePdCl₂(dppf) (4)8DIPAToluene90890Analogous System
4Propargyl alcoholPd/C (10)5Et₃NWater80575[11]

Note: Yields are based on reactions with structurally similar 2-chloroquinolines and may vary for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine)

  • Anhydrous and degassed solvent (e.g., DMF, THF, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2-alkynyl-8-fluoroquinoline.

Visualizing Reaction Pathways

To aid in understanding the fundamental processes of these powerful synthetic methods, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start: Assemble Reactants (this compound, Coupling Partner, Catalyst, Base) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_node Final Product characterization->end_node

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Note: A Scalable Two-Step Synthesis of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-8-fluoroquinoline is a key heterocyclic building block in the synthesis of various pharmaceutical agents and functional materials. Its unique substitution pattern makes it a valuable intermediate for developing novel compounds with potential biological activities. This application note provides a detailed, scalable, and efficient two-step experimental procedure for the synthesis of this compound, starting from commercially available 2-fluoroaniline. The protocol is designed for both laboratory-scale synthesis and pilot-scale scale-up, addressing critical parameters, safety considerations, and analytical quality control. The described method utilizes a Vilsmeier-Haack cyclization, a robust and well-established reaction for the preparation of 2-chloroquinolines.[1]

Overall Reaction Scheme

The synthesis is accomplished in two primary steps:

  • Acetylation: Formation of N-(2-fluorophenyl)acetamide from 2-fluoroaniline.

  • Vilsmeier-Haack Cyclization: Conversion of the acetanilide intermediate to this compound using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G A 2-Fluoroaniline p1 A->p1 B N-(2-fluorophenyl)acetamide p2 B->p2 C This compound (Final Product) p1->B Step 1: Acetylation (Acetic Anhydride, H₂O) p2->C Step 2: Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Two-step synthesis pathway for this compound.

Experimental Protocols

Materials and Equipment
  • Reagents: 2-Fluoroaniline (≥99%), Acetic Anhydride (≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%), Phosphorus oxychloride (POCl₃, ≥99%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe; rotary evaporator; standard laboratory glassware; magnetic stirrer; heating mantle/oil bath; ice bath; personal protective equipment (PPE).

Step 1: Synthesis of N-(2-fluorophenyl)acetamide (Intermediate)

This procedure details the acetylation of 2-fluoroaniline.

1. Reaction Setup:

  • Lab Scale: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluoroaniline (22.2 g, 0.2 mol) and 100 mL of water.

  • Pilot Scale: To a 20 L jacketed reactor equipped with an overhead stirrer and a dropping funnel, charge 2-fluoroaniline (2.22 kg, 20.0 mol) and 10 L of water.

2. Acylation:

  • Cool the mixture to 0-5°C using an ice bath (or chiller for the reactor).

  • While maintaining the temperature below 15°C, add acetic anhydride (22.5 g, 0.22 mol for lab scale; 2.25 kg, 22.0 mol for pilot scale) dropwise over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate will form.

3. Isolation and Purification:

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (2 x 50 mL for lab scale; 2 x 5 L for pilot scale) until the filtrate is neutral.

  • Dry the product under vacuum at 50-60°C to a constant weight. The product is typically of high purity (>98%) and can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

This procedure describes the Vilsmeier-Haack cyclization of the intermediate acetanilide.

1. Vilsmeier Reagent Formation:

  • Lab Scale: In a 1 L three-neck round-bottom flask fitted with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, add anhydrous DMF (110 g, 1.5 mol). Cool the flask to 0-5°C.

  • Pilot Scale: To a 50 L jacketed reactor, charge anhydrous DMF (11.0 kg, 150.0 mol). Cool the reactor to 0-5°C using a chiller.

  • CRITICAL: Slowly add phosphorus oxychloride (POCl₃) (153.3 g, 1.0 mol for lab scale; 15.33 kg, 100.0 mol for pilot scale) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[1] This addition is highly exothermic.

2. Cyclization Reaction:

  • Once the POCl₃ addition is complete, stir the mixture at 0-5°C for 30 minutes.

  • Add the N-(2-fluorophenyl)acetamide (30.6 g, 0.2 mol for lab scale; 3.06 kg, 20.0 mol for pilot scale) portion-wise, keeping the temperature below 20°C.

  • After the addition, slowly heat the reaction mixture to 85-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[2]

3. Work-up and Quenching:

  • CRITICAL: Cool the reaction mixture to room temperature. Prepare a separate vessel with crushed ice (500 g for lab scale; 50 kg for pilot scale).

  • Under vigorous stirring, very slowly and carefully pour the reaction mixture onto the crushed ice. POCl₃ reacts violently with water.[3][4] This step must be performed in a well-ventilated fume hood.

  • Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A precipitate will form.

4. Extraction and Purification:

  • Extract the product with dichloromethane (DCM) (3 x 100 mL for lab scale; 3 x 10 L for pilot scale).

  • Combine the organic layers and wash with brine (1 x 100 mL for lab scale; 1 x 10 L for pilot scale).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel for higher purity.[5]

Scale-Up Considerations and Data

Effective heat management is the most critical factor for scaling up this synthesis, particularly during the formation of the Vilsmeier reagent and the final quenching step. The use of a jacketed reactor with an efficient cooling system is mandatory for pilot-scale production.

ParameterLab Scale (0.2 mol)Pilot Scale (20.0 mol)Notes
Step 1: N-(2-fluorophenyl)acetamide
2-Fluoroaniline22.2 g (0.2 mol)2.22 kg (20.0 mol)Starting material
Acetic Anhydride22.5 g (0.22 mol)2.25 kg (22.0 mol)1.1 equivalents
Expected Yield~28 g (91%)~2.8 kg (91%)Typically high yield and purity
Step 2: this compound
N-(2-fluorophenyl)acetamide30.6 g (0.2 mol)3.06 kg (20.0 mol)Intermediate from Step 1
DMF (Anhydrous)110 g (1.5 mol)11.0 kg (150.0 mol)7.5 equivalents
POCl₃153.3 g (1.0 mol)15.33 kg (100.0 mol)5.0 equivalents
Reaction Temperature85-90°C85-90°CMonitor for completion
Reaction Time4-6 hours4-6 hoursVaries based on monitoring
Expected Yield (after purification)~25.5 g (70%)~2.55 kg (70%)Yields can vary based on purity

Analytical Quality Control

  • Thin Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase is 7:3 Hexane:Ethyl Acetate.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product. A reverse-phase C18 column with a gradient of acetonitrile and water is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 181.59 for C₉H₅ClFN) and identity of the product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product and intermediates.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[6][7] Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[8] Ensure an emergency shower and eyewash station are accessible.

  • Exothermic Reactions: The addition of POCl₃ to DMF is highly exothermic. Maintain strict temperature control and use a slow addition rate. The quenching of the reaction mixture on ice is also hazardous and must be done slowly and with caution.

  • General Precautions: Handle all chemicals with care, consult the Safety Data Sheets (SDS) for all reagents before use, and perform a thorough risk assessment before scaling up the procedure.

References

Application Notes and Protocols: 2-Chloro-8-fluoroquinoline in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-chloro-8-fluoroquinoline as a key building block in the development of novel anti-cancer agents. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanistic pathways of these potential therapeutic compounds.

Introduction

Quinolone and fluoroquinolone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Originally developed as antibacterial agents, their mechanism of action, often involving the inhibition of DNA topoisomerase, has led to their exploration as potent anti-cancer agents.[2][3] The this compound moiety serves as a versatile starting material, allowing for structural modifications that can enhance cytotoxicity against various cancer cell lines and modulate activity towards specific molecular targets.[1]

Mechanism of Action

Derivatives of this compound primarily exert their anti-cancer effects through the inhibition of topoisomerase II.[2][4] This enzyme is crucial for DNA replication and cell division; its inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[3][4] Additionally, some derivatives have been shown to act as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[3] A common outcome of treatment with these compounds is the induction of cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from proliferating.[5]

Signaling Pathway for this compound Derivatives

drug This compound Derivative topo Topoisomerase II drug->topo Inhibition dna_damage DNA Double-Strand Breaks topo->dna_damage Leads to p53 p53 Activation dna_damage->p53 cell_cycle Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: General signaling pathway of this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of various fluoroquinolone derivatives against a range of human cancer cell lines. This data highlights the potential of this class of compounds in cancer therapy.

Table 1: Cytotoxicity of Ciprofloxacin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative 2T-24 (Bladder)3.88[6]
Ciprofloxacin Derivative 2PC-3 (Prostate)9.35[6]
Piperonal Ciprofloxacin Hydrazone 26SMMC-7721 (Hepatocarcinoma)2.96[6]
Piperonal Ciprofloxacin Hydrazone 26MCF-7 (Breast)3.71[6]
Piperonal Ciprofloxacin Hydrazone 26HCT-8 (Colon)3.69[6]
3,7-bis-benzylidene of ciprofloxacin 27HL-60 (Leukemia)1.21[6]
3,7-bis-benzylidene of ciprofloxacin 27HCT-116 (Colon)0.87[6]
3,7-bis-benzylidene of ciprofloxacin 27MCF-7 (Breast)1.21[6]

Table 2: Cytotoxicity of Levofloxacin and Other Fluoroquinolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Levofloxacin Derivative 17b (3-chloro)MCF-7 (Breast)2.82[4]
Levofloxacin Derivative 17h (4-fluoro)MCF-7 (Breast)1.69[4]
Levofloxacin Derivative 17b (3-chloro)A549 (Lung)3.81[4]
Levofloxacin Derivative 17h (4-fluoro)A549 (Lung)2.62[4]
Levofloxacin Derivative 17b (3-chloro)SKOV3 (Ovarian)4.76[4]
Levofloxacin Derivative 17h (4-fluoro)SKOV3 (Ovarian)1.92[4]
Patented FQ-diphenyl ether hybrid 18aU87 mg (Glioma)11.30[3]
Patented FQ-diphenyl ether hybrid 18bU87 mg (Glioma)10.40[3]
Patented FQ-diphenyl ether hybrid 18cU87 mg (Glioma)12.90[3]

Table 3: Cytotoxicity of an Indolo[2,3-b]quinoline Derivative

CompoundCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT116 (Colorectal)0.35[5]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Caco-2 (Colorectal)0.54[5]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-(Substituted amino)-8-fluoroquinolines

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C-2 position of this compound with various amines. This is a common strategy to generate a library of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Substituted amine (e.g., morpholine, piperidine, aniline derivatives)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • In an oven-dried Schlenk tube, add this compound (1 equivalent), the desired amine (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow

start Start: This compound synthesis Synthesis of Derivatives (e.g., Nucleophilic Substitution) start->synthesis purification Purification and Characterization (TLC, Column, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) ic50->mechanism lead Lead Compound Identification mechanism->lead

Caption: A typical experimental workflow for developing anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Chloro-8-fluoroquinoline synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of the intermediate, 8-fluoroquinolin-2(1H)-one, which is then chlorinated in the second step to yield the final product.

Q2: Which established named reaction is suitable for synthesizing the 8-fluoroquinolin-2(1H)-one intermediate?

While several methods exist for quinoline synthesis, the Conrad-Limpach-Knorr synthesis is a suitable choice. This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of 8-fluoroquinolin-2(1H)-one, 2-fluoroaniline would be reacted with a β-ketoester like ethyl acetoacetate.

Q3: What are the critical parameters to control during the chlorination of 8-fluoroquinolin-2(1H)-one?

The chlorination step, typically employing phosphorus oxychloride (POCl₃), is crucial for a good yield of this compound. Key parameters to control include reaction temperature, duration, and the purity of the starting materials and reagents. The absence of moisture is critical to prevent the hydrolysis of POCl₃ and the chlorinated product.[1][2]

Q4: What are the primary challenges and side reactions in this synthesis?

Common challenges include incomplete cyclization during the formation of 8-fluoroquinolin-2(1H)-one, leading to low yields. In the chlorination step, incomplete conversion of the hydroxyl group to a chlorine atom can occur.[3] The formation of byproducts is also a concern, and purification of the final product can be challenging due to the presence of residual POCl₃ and other impurities.[3][4]

Troubleshooting Guides

Low Yield of 8-fluoroquinolin-2(1H)-one
Problem Possible Cause Troubleshooting Steps
Low to no product formation Incomplete reaction or incorrect reaction conditions.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the cyclization. - Verify the quality and purity of the 2-fluoroaniline and β-ketoester. - Confirm the correct stoichiometry of reactants and catalyst.
Significant tar formation High reaction temperatures leading to polymerization.- Gradually increase the temperature to the target, avoiding rapid heating. - Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
Low Yield of this compound
Problem Possible Cause Troubleshooting Steps
Incomplete chlorination Insufficient chlorinating agent or reaction time.- Use a sufficient excess of POCl₃.[3] - Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. - Consider the addition of phosphorus pentachloride (PCl₅) to enhance the chlorinating power of POCl₃.[5]
Product hydrolysis Presence of water during the reaction or workup.- Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. - Use a fresh, dry bottle of POCl₃.[1] - During workup, pour the reaction mixture onto crushed ice and neutralize it promptly with a base to minimize contact with acidic water.[3]
Difficult purification Residual POCl₃ in the crude product.- After the reaction, remove excess POCl₃ by distillation under reduced pressure before the workup.[2][3] - Wash the crude product thoroughly with cold water and a sodium bicarbonate solution to remove any remaining acidic impurities.

Quantitative Data Summary

The following table presents illustrative data on the impact of reaction conditions on the yield of related quinoline syntheses. This data can be used as a starting point for optimizing the synthesis of this compound.

Reaction Step Parameter Condition A Condition B Yield (%) Reference
Quinolone Formation SolventEthanolToluene6585
CatalystH₂SO₄PPA7090
Chlorination ReagentPOCl₃POCl₃/PCl₅8092
Temperature80°C110°C7590

Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-fluoroquinolin-2(1H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Reaction: Heat the mixture at 140-150°C for 2 hours.

  • Cyclization: Cool the reaction mixture to below 100°C and slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid. Heat the mixture to 120°C for 30 minutes.

  • Workup: Cool the mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash it with cold water, and dry it under a vacuum to obtain 8-fluoroquinolin-2(1H)-one.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, place 8-fluoroquinolin-2(1H)-one (1 equivalent) and add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[3]

  • Reaction: Heat the mixture to reflux (around 110°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and a saturated sodium bicarbonate solution to neutralize the excess POCl₃.[6]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: 8-fluoroquinolin-2(1H)-one Synthesis cluster_step2 Step 2: Chlorination start1 2-Fluoroaniline + Ethyl Acetoacetate react1 Condensation (140-150°C) start1->react1 cyclize Cyclization with PPA/H₂SO₄ react1->cyclize workup1 Quench with Ice & Neutralize cyclize->workup1 isolate1 Filter and Dry workup1->isolate1 product1 8-fluoroquinolin-2(1H)-one isolate1->product1 start2 8-fluoroquinolin-2(1H)-one + POCl₃ product1->start2 Intermediate react2 Reflux (110°C) start2->react2 workup2 Quench with Ice/NaHCO₃ react2->workup2 extract Solvent Extraction workup2->extract purify Column Chromatography extract->purify product2 This compound purify->product2

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_intermediate Is the yield of 8-fluoroquinolin-2(1H)-one low? start->check_intermediate intermediate_issue Address Intermediate Synthesis check_intermediate->intermediate_issue Yes chlorination_issue Address Chlorination Step check_intermediate->chlorination_issue No check_temp1 Check Reaction Temperature intermediate_issue->check_temp1 check_reagents1 Verify Reagent Purity intermediate_issue->check_reagents1 check_stirring Ensure Efficient Stirring intermediate_issue->check_stirring solution1 Optimize Temperature Profile check_temp1->solution1 solution2 Use High-Purity Starting Materials check_reagents1->solution2 solution3 Improve Agitation check_stirring->solution3 check_reagents2 Use Anhydrous Reagents chlorination_issue->check_reagents2 check_excess_pocl3 Sufficient Excess of POCl₃? chlorination_issue->check_excess_pocl3 check_hydrolysis Product Hydrolysis during Workup? chlorination_issue->check_hydrolysis solution4 Use Dry Glassware and Fresh POCl₃ check_reagents2->solution4 solution5 Increase POCl₃ Equivalents check_excess_pocl3->solution5 solution6 Prompt Neutralization at Low Temperature check_hydrolysis->solution6

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-8-fluoroquinoline. The following information is designed to help identify and resolve common side reactions and purification challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared by the chlorination of 8-fluoroquinolin-2(1H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Issue 1: Low Yield of this compound

Symptom Potential Cause Recommended Solution
The isolated yield of the desired product is significantly lower than expected.Incomplete Chlorination: The conversion of the hydroxyl group of 8-fluoroquinolin-2(1H)-one to the chloride is not complete.- Increase Reaction Time: Prolong the reaction time to ensure the reaction goes to completion.- Increase Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition.- Excess Chlorinating Agent: Use a larger excess of the chlorinating agent (e.g., POCl₃).- Use of a Catalyst: Consider the addition of a catalyst such as dimethylformamide (DMF) in catalytic amounts to facilitate the reaction.
Hydrolysis of the Product: The 2-chloro group is susceptible to hydrolysis back to the quinolinone, especially during aqueous workup.- Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Non-Aqueous Workup: If possible, perform a non-aqueous workup. This may involve distilling off the excess chlorinating agent under reduced pressure and then purifying the residue by chromatography or recrystallization from a non-polar solvent.- Cold Aqueous Workup: If an aqueous workup is necessary, use ice-cold water or a cold basic solution (e.g., sodium bicarbonate) and perform the extraction quickly to minimize contact time.
Product Loss During Purification: The product may be lost during extraction, chromatography, or recrystallization steps.- Optimize Extraction: Ensure the correct pH for extraction and use an appropriate organic solvent.- Chromatography Optimization: Use an appropriate solvent system for column chromatography to ensure good separation and recovery.- Recrystallization Solvent: Carefully select a recrystallization solvent system that provides good recovery of the pure product.

Issue 2: Presence of Impurities in the Final Product

Symptom Potential Impurity Identification Method Purification Strategy
The final product shows multiple spots on TLC or extra peaks in NMR/MS.Unreacted 8-fluoroquinolin-2(1H)-one: The starting material has not been fully consumed.- TLC: The starting material will have a different Rf value.- ¹H NMR: Presence of characteristic peaks for the starting material.- Column Chromatography: Use a suitable solvent system (e.g., hexanes/ethyl acetate) to separate the product from the more polar starting material.- Recrystallization: Carefully choose a solvent that solubilizes the product but not the starting material at a given temperature.
8-fluoroquinoline: Dechlorination of the product may have occurred.- GC-MS or LC-MS: Compare the mass spectrum with that of an authentic sample or library data.- Column Chromatography: This impurity is less polar than the product and can be separated on silica gel.
Phosphorus-containing byproducts: Residuals from the chlorinating agent (e.g., POCl₃).- ³¹P NMR: Will show characteristic phosphorus signals.- Washing: These are often water-soluble and can be removed by a careful aqueous workup.- Aqueous Workup: Wash the organic layer with water or a mild base to remove these impurities.- Filtration through a plug of silica gel: This can sometimes remove polar, phosphorus-containing impurities.
Polymeric/Tarry materials: Formed due to high reaction temperatures or prolonged reaction times.- Visual Observation: The crude product appears as a dark, tarry substance.- Trituration: Triturate the crude product with a non-polar solvent (e.g., hexanes) to precipitate the desired product, leaving the tarry impurities in solution.- Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound from 8-fluoroquinolin-2(1H)-one?

A1: The most frequently encountered side reaction is the incomplete chlorination of the starting material, 8-fluoroquinolin-2(1H)-one. This results in the presence of the starting material in the crude product mixture, which can lower the yield and complicate purification. Another common issue is the hydrolysis of the 2-chloro group back to the hydroxyl group during aqueous workup.

Q2: How can I minimize the formation of byproducts when using phosphorus oxychloride (POCl₃) as the chlorinating agent?

A2: To minimize byproducts when using POCl₃, it is crucial to control the reaction temperature and use the appropriate stoichiometry. Running the reaction at the lowest effective temperature can help prevent the formation of tarry materials. Using a moderate excess of POCl₃ can drive the reaction to completion without leading to excessive side reactions. Ensuring anhydrous conditions is also critical to prevent premature hydrolysis of the POCl₃ and the product.

Q3: Is the fluorine atom at the 8-position stable during the chlorination reaction?

A3: Generally, the C-F bond in 8-fluoroquinoline is stable under the conditions of chlorination with reagents like POCl₃. However, some studies on related fluoroquinolines have shown that the fluorine substituent can be labile under harsh acidic conditions.[1] Therefore, it is advisable to avoid excessively high temperatures or prolonged exposure to strong acids during the workup to ensure the integrity of the 8-fluoro substituent.

Q4: What is the best method to purify crude this compound?

A4: The optimal purification method depends on the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the product from unreacted starting material and other byproducts. A gradient of ethyl acetate in hexanes on a silica gel column is a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of polar and non-polar solvents) can yield a highly pure product.

  • Acid-Base Extraction: An acid wash can remove any basic impurities, while a base wash can remove acidic byproducts and unreacted starting material (as it is weakly acidic).

Experimental Protocols

General Protocol for the Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoroquinolin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Parameter Typical Value Notes
Typical Yield 60-85%Yields can vary significantly based on reaction scale and purification method.
Purity (after purification) >98%As determined by HPLC or ¹H NMR.
Common Impurity Levels (in crude product)
8-fluoroquinolin-2(1H)-one5-20%Highly dependent on reaction conditions.
Polymeric/tarry materials1-10%Increases with higher temperatures and longer reaction times.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 8-fluoroquinolin-2(1H)-one 8-fluoroquinolin-2(1H)-one This compound This compound 8-fluoroquinolin-2(1H)-one->this compound POCl3, Reflux Incomplete_Reaction Unreacted Starting Material 8-fluoroquinolin-2(1H)-one->Incomplete_Reaction Insufficient reagent/time Hydrolysis Hydrolysis Product (8-fluoroquinolin-2(1H)-one) This compound->Hydrolysis H2O (Workup)

Caption: Main synthetic pathway and common side reactions.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR, MS) Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Incomplete_Reaction Incomplete Reaction: - Increase reaction time/temp - Use excess POCl3 Low_Yield->Incomplete_Reaction Yes Hydrolysis Product Hydrolysis: - Anhydrous conditions - Non-aqueous workup Low_Yield->Hydrolysis Purification_Loss Purification Loss: - Optimize extraction/chromatography Low_Yield->Purification_Loss SM_Present Starting Material Present: - Column chromatography - Recrystallization Impure_Product->SM_Present Yes Other_Impurities Other Impurities: - Aqueous wash - Charcoal treatment Impure_Product->Other_Impurities Pure_Product Pure Product Impure_Product->Pure_Product No Incomplete_Reaction->Pure_Product Hydrolysis->Pure_Product Purification_Loss->Pure_Product SM_Present->Pure_Product Other_Impurities->Pure_Product

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 2-Chloro-8-fluoroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Chloro-8-fluoroquinoline and its related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1] The choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity. For compounds that are solid at room temperature, recrystallization is often a highly effective and scalable method. If the crude product is an oil or contains impurities with similar solubility profiles, flash column chromatography over silica gel or alumina is the preferred method.[1]

Q2: What are the likely impurities I might encounter during the synthesis and purification of these compounds?

A2: Impurities often stem from the synthetic route used. Common synthesis methods like the Friedländer or Skraup synthesis can result in several impurities.[2][3] These may include:

  • Unreacted starting materials (e.g., substituted anilines).

  • Regioisomers formed during cyclization or halogenation steps.

  • Over-halogenated or under-halogenated byproducts.

  • Polymeric tars, especially in high-temperature reactions like the Skraup synthesis.[4]

  • Residual solvents from the reaction or workup (e.g., DMF, Toluene, Dichloromethane).

Q3: How can I quickly assess the purity of my sample and choose a purification method?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[1] By spotting your crude material against the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components. A single spot suggests high purity, while multiple spots indicate the presence of impurities. TLC also helps in optimizing the solvent system for column chromatography.[1] For a more quantitative assessment, a crude ¹H NMR spectrum can reveal the presence of impurities and their approximate ratio to the desired product.

Q4: The quinoline nitrogen in my compound is basic. How does this affect purification?

A4: The basic nature of the quinoline nitrogen can cause "streaking" or tailing of the compound's spot on a silica gel TLC plate or column, leading to poor separation. This occurs due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.

Troubleshooting Guides

Issues with Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. Cooling the solution too rapidly.Choose a solvent with a lower boiling point. Attempt to purify the crude material first by a quick filtration through a silica plug. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated enough. The chosen solvent is too good a solvent for the compound. The compound is an amorphous solid or an oil.Evaporate some of the solvent to increase concentration. Add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a "seed" crystal of the pure compound.
Poor recovery of the compound. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Minimize the amount of hot solvent used to dissolve the crude product. Cool the crystallization mixture thoroughly in an ice bath before filtering. Heat the funnel and filter paper before performing the hot filtration step.
Issues with Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. The eluent system polarity is not optimal. The column was overloaded with crude material. The column was packed improperly, leading to channeling.Systematically test eluent mixtures using TLC to find a system that gives the target compound an Rf value of ~0.3-0.4 and maximizes separation from impurities.[1] Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). Ensure the silica gel is packed uniformly without air bubbles and the top surface is level.
The compound is stuck on the column and won't elute. The eluent is not polar enough. The compound is highly polar or acidic/basic and is interacting strongly with the stationary phase.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For basic compounds, add 0.5-1% triethylamine to the eluent. For acidic compounds, add 0.5-1% acetic acid.
The collected fractions are still impure. Co-elution of impurities with a similar Rf value. The fractions collected were too large.Use a shallower solvent gradient during elution to improve resolution. Consider using a different stationary phase (e.g., neutral alumina) or reverse-phase chromatography (C18 silica).[1] Collect smaller fractions to better isolate the pure compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying 1 gram of crude this compound derivative.

  • Eluent Selection: Using TLC, determine an optimal solvent system (e.g., Hexane/Ethyl Acetate). The ideal system should provide an Rf value of ~0.3 for the desired compound and good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Prepare a slurry of silica gel (approx. 50 g) in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[1]

  • Sample Loading:

    • Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel (2-3 g), evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol assumes the compound is a solid with moderate solubility in a given solvent system.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not when cold.

    • Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures like ethanol/water). For many quinoline derivatives, ethanol or ethanol/water mixtures work well.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Filtration (Optional but Recommended):

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove residual solvent.

Visualized Workflows

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_methods Purification Methods cluster_end Finish Crude Crude Product Purity_Check Purity Assessment (TLC, NMR) Crude->Purity_Check Is_Solid Is it a solid? Purity_Check->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No / Impure Solid Final_Product Pure Product Recrystallize->Final_Product Column->Final_Product Final_Check Confirm Purity (NMR, LC-MS) Final_Product->Final_Check

Caption: General workflow for the purification of a synthesized compound.

Troubleshooting_Column Start Problem: Poor Separation on Column Cause1 Possible Cause 1: Incorrect Eluent Polarity Start->Cause1 Cause2 Possible Cause 2: Compound Streaking (Acidic/Basic) Start->Cause2 Cause3 Possible Cause 3: Column Overloaded or Poorly Packed Start->Cause3 Solution1 Solution: Optimize eluent via TLC. Aim for Rf ≈ 0.3-0.4. Use a solvent gradient. Cause1->Solution1 Solution2 Solution: Add modifier to eluent. 0.5% Triethylamine for bases. 0.5% Acetic Acid for acids. Cause2->Solution2 Solution3 Solution: Use correct sample:silica ratio (1:50). Ensure careful, even packing of the stationary phase. Cause3->Solution3

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Overcoming Solubility Issues with 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 2-Chloro-8-fluoroquinoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I've observed a cloudy or precipitated solution after adding this compound to my aqueous assay buffer. What does this indicate?

This observation, known as precipitation, is a clear sign that the compound has exceeded its solubility limit in the final assay conditions. The rigid, hydrophobic structure of many quinoline derivatives contributes to poor aqueous solubility.[1] This is a common issue when a concentrated stock solution in an organic solvent, like DMSO, is diluted into an aqueous buffer, causing the compound to "crash out" of the solution.[2]

Q2: What is the recommended first step for dissolving this compound for an assay?

The standard initial approach is to prepare a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and effective choice for a wide range of compounds due to its strong solubilizing power.[1][3] From this concentrated stock, you can perform serial dilutions into your final assay medium.

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do next?

This is a very common problem. Here are some immediate steps to try:

  • Lower the Final Concentration: The simplest explanation is that your target concentration is higher than the compound's maximum solubility in the final buffer. Try performing serial dilutions to determine a concentration that remains in solution.[2]

  • Increase the Co-solvent Concentration: You can test if a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) maintains the compound's solubility. However, be aware that DMSO concentrations can be toxic to cells, and levels above 1% may impact assay results.[2] It is crucial to run a vehicle control with the identical DMSO concentration to validate that the solvent is not affecting the experimental outcome.[2]

Q4: If adjusting the concentration and the amount of DMSO doesn't work, what are some alternative solvents or co-solvents I can try?

If DMSO alone is insufficient, you can explore other co-solvents. These are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds.[4] Common examples include:

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)[4]

  • Propylene Glycol (PG)[4]

  • N,N-dimethylformamide (DMF)

It is essential to test the tolerance of your specific assay system to any new co-solvent.[4]

Q5: What advanced strategies can I employ if co-solvents alone are not effective?

For particularly challenging compounds, several advanced formulation strategies can be used:

  • pH Adjustment: Quinoline is a weak base, meaning its solubility can be dependent on pH.[2][5] For basic compounds, decreasing the pH of the solution can lead to protonation, forming a more soluble salt.[4] Always ensure the final pH of your solution is compatible with your biological assay.[4]

  • Use of Surfactants: Surfactants form microscopic structures called micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[2][4] They can form "inclusion complexes" with poorly soluble compounds like this compound, effectively shielding the hydrophobic molecule and increasing its solubility in water.[2][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[4]

Q6: How can I be sure that my chosen solubilization method is not interfering with my assay results?

This is a critical consideration, as the agents used to improve solubility can have their own biological effects.[2]

  • Run Vehicle Controls: This is the most important step. Your negative control group must contain the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO and 2% HP-β-CD in media) as your experimental groups, but without the this compound.[2]

  • Test Positive Controls: Ensure that your assay's positive control is not negatively affected by the presence of the vehicle.[2]

  • Visually Inspect for Precipitation: Before running the assay, always visually inspect your plates or tubes for any signs of compound precipitation.

Data Presentation

Table 1: Solubility of Representative Quinolines in Common Solvents The following data is illustrative for quinoline-type compounds and should be used as a guideline. Empirical testing is required for this compound.

SolventSolubility CategoryTypical Concentration RangeNotes
WaterVery Low / Insoluble< 0.1 mg/mLHalogenated quinolines are generally hydrophobic.
Phosphate-Buffered Saline (PBS) pH 7.4Very Low / Insoluble< 0.1 mg/mLSimilar to water; physiological pH does not guarantee solubility.
Dimethyl Sulfoxide (DMSO)High> 50 mg/mLThe most common initial solvent for creating high-concentration stock solutions.[3]
N,N-dimethylformamide (DMF)High> 30 mg/mLA strong polar aprotic solvent, good alternative to DMSO.[6]
EthanolModerate1 - 10 mg/mLCan be used as a co-solvent, but volatility can be an issue.[4]
MethanolModerate1 - 10 mg/mLAnother potential co-solvent.
Polyethylene Glycol 400 (PEG 400)Moderate to High10 - 100 fold increase in aqueous bufferA viscous co-solvent often used in formulations.[4]
10% HP-β-Cyclodextrin (aq)Moderate10 - 100 fold increaseCan significantly improve aqueous solubility through complexation.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile glass vial with a PTFE-lined cap.

  • Add Solvent: Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). A higher concentration minimizes the volume of organic solvent transferred to the final assay.

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, use a sonicator bath for 5-10 minutes.[2]

  • Gentle Warming (Optional): If necessary, gently warm the solution in a 37°C water bath. Be cautious and ensure the compound is stable at this temperature.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Kinetic Solubility Assessment

This protocol provides a method to quickly estimate the kinetic solubility of your compound in the final assay buffer.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Assay Buffer: Use the exact aqueous buffer that will be used in your final experiment (e.g., PBS or cell culture medium).

  • Serial Dilution: In a 96-well plate, add the assay buffer. Then, add a small volume of the DMSO stock solution to the first well and perform a serial dilution across the plate to create a range of concentrations (e.g., 200 µM down to 1 µM).

  • Incubation: Gently mix the plate and let it sit at room temperature for 1-2 hours.

  • Visual or Instrumental Analysis: Visually inspect each well for signs of precipitation. For a more quantitative measure, read the plate on a nephelometer or a plate reader capable of detecting light scatter to determine the concentration at which precipitation begins.

Visualizations

G start Start: Solubility Issue (Precipitation Observed) stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check1 Precipitation Still Occurs? dilute->check1 success Success: Compound is Soluble check1->success No troubleshoot Troubleshooting Path check1->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc check2 Still Precipitates? lower_conc->check2 check2->success No cosolvent Use Co-solvents (e.g., PEG400, Ethanol) or increase DMSO% check2->cosolvent Yes check3 Still Precipitates? cosolvent->check3 check3->success No advanced Advanced Methods: pH Adjustment Cyclodextrins Surfactants check3->advanced Yes reassess Re-evaluate Assay Conditions & Compound advanced->reassess G ligand External Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->pi3k Inhibits

References

Technical Support Center: Troubleshooting Reactions with 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-8-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical synthesis involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a valuable heterocyclic compound frequently utilized in a variety of cross-coupling and nucleophilic substitution reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of nucleophiles such as alcohols, thiols, and amines at the 2-position.

Q2: How does the 8-fluoro substituent affect the reactivity of the 2-chloro position?

A2: The fluorine atom at the 8-position is an electron-withdrawing group. This electronic effect can influence the reactivity of the 2-chloro position in several ways. In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the fluorine atom can make the oxidative addition step more favorable. For nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing effect of the fluorine atom can activate the quinoline ring towards nucleophilic attack.

Q3: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A3: Low or no yield in Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound can stem from several factors. The C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds, often necessitating more robust catalytic systems. Key areas to investigate include the choice of catalyst, ligand, base, and reaction temperature. Catalyst inhibition by the quinoline nitrogen is also a potential issue.

Q4: What are common side products observed in reactions with this compound?

A4: Common side products can include:

  • Homocoupling: Self-coupling of the boronic acid in Suzuki-Miyaura reactions.

  • Dehalogenation: Replacement of the chlorine atom with a hydrogen atom.

  • Protodeboronation: Loss of the boronic acid group in Suzuki-Miyaura reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling Failures

Problem: Low to no yield of the desired coupled product.

This troubleshooting guide follows a logical progression from common issues to more specific optimization strategies.

Suzuki_Troubleshooting cluster_solutions Potential Solutions start Low/No Yield in Suzuki Coupling catalyst Issue: Inactive Catalyst System - Is the Pd source appropriate? - Is the ligand suitable for C-Cl activation? start->catalyst base Issue: Inappropriate Base - Is the base strong enough? - Is the base soluble in the solvent? start->base conditions Issue: Suboptimal Reaction Conditions - Is the temperature high enough? - Is the solvent appropriate? - Is the reaction atmosphere inert? start->conditions reagents Issue: Reagent Degradation - Has the boronic acid degraded? - Is the this compound pure? start->reagents side_reactions Issue: Competing Side Reactions - Is homocoupling of the boronic acid observed? - Is dehalogenation of the starting material occurring? start->side_reactions sol_catalyst Use a more active Pd source (e.g., Pd(OAc)2, Pd2(dba)3). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst->sol_catalyst sol_base Switch to a stronger base (e.g., K3PO4, Cs2CO3). Consider a mixed solvent system to improve solubility. base->sol_base sol_conditions Increase reaction temperature (e.g., 80-120 °C). Use polar aprotic solvents (e.g., Dioxane, Toluene, DMF). Ensure thorough degassing of solvents and use of an inert atmosphere. conditions->sol_conditions sol_reagents Use fresh or purified boronic acid. Verify the purity of this compound. reagents->sol_reagents sol_side_reactions Ensure inert atmosphere to minimize homocoupling. Screen different ligands and bases to reduce dehalogenation. side_reactions->sol_side_reactions

Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Quantitative Data for Suzuki-Miyaura Coupling Optimization:

ParameterRecommendation for this compoundTypical Range
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%
Ligand Buchwald-type (SPhos, XPhos), P(t-Bu)₃1-2 eq. relative to Pd
Base K₃PO₄, Cs₂CO₃, K₂CO₃2-3 equivalents
Solvent Dioxane, Toluene, DMF (often with water)-
Temperature 80 - 120 °C-
Buchwald-Hartwig Amination Challenges

Problem: Low conversion or formation of side products.

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, and the base. The quinoline nitrogen can also play a role in catalyst coordination.

Buchwald_Hartwig_Troubleshooting cluster_solutions_bh Potential Solutions start Low Yield in Buchwald-Hartwig Amination catalyst_ligand Issue: Ineffective Catalyst/Ligand Combination - Is the ligand bulky and electron-rich enough? - Is the Pd precatalyst activating properly? start->catalyst_ligand base_selection Issue: Incorrect Base - Is the base strong enough for the amine pKa? - Is the base sterically hindering the reaction? start->base_selection reaction_params Issue: Suboptimal Reaction Parameters - Is the temperature sufficient? - Does the solvent favor the reaction? start->reaction_params substrate_issues Issue: Substrate-Related Problems - Is the amine prone to side reactions? - Is catalyst inhibition by the quinoline nitrogen occurring? start->substrate_issues sol_catalyst_ligand Screen bulky phosphine ligands (e.g., XPhos, RuPhos). Use a well-defined Pd(0) source or a reliable precatalyst. catalyst_ligand->sol_catalyst_ligand sol_base_selection Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). Consider the solubility of the base in the chosen solvent. base_selection->sol_base_selection sol_reaction_params Increase the reaction temperature (typically 80-110 °C). Use anhydrous, non-coordinating solvents like toluene or dioxane. reaction_params->sol_reaction_params sol_substrate_issues Protect sensitive functional groups on the amine. Use ligands that can mitigate catalyst inhibition. substrate_issues->sol_substrate_issues

Decision tree for troubleshooting Buchwald-Hartwig amination reactions.

Quantitative Data for Buchwald-Hartwig Amination Optimization:

ParameterRecommendation for this compoundTypical Range
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand Buchwald-type (XPhos, RuPhos), Josiphos1-2 eq. relative to Pd
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.5-3 equivalents
Solvent Toluene, Dioxane-
Temperature 80 - 110 °C-
Nucleophilic Aromatic Substitution (SNAr) Difficulties

Problem: The reaction is sluggish or does not proceed to completion.

While the 8-fluoro group activates the ring for SNAr, the reactivity can still be influenced by the nucleophile and reaction conditions.

SNAr_Troubleshooting cluster_solutions_snar Potential Solutions start Sluggish SNAr Reaction nucleophile Issue: Poor Nucleophilicity - Is the nucleophile strong enough? - Is the nucleophile being deprotonated effectively? start->nucleophile solvent Issue: Inappropriate Solvent - Does the solvent stabilize the Meisenheimer complex? - Is the solvent aprotic and polar? start->solvent temperature Issue: Insufficient Temperature - Is the reaction being run at a high enough temperature? start->temperature leaving_group Issue: Leaving Group Ability - While chloro is a reasonable leaving group, conditions may need to be forcing. start->leaving_group sol_nucleophile Use a stronger base to generate the nucleophile in situ (e.g., NaH for alcohols/thiols). Consider using a more potent nucleophile if possible. nucleophile->sol_nucleophile sol_solvent Use polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous. solvent->sol_solvent sol_temperature Increase the reaction temperature, potentially using microwave irradiation. temperature->sol_temperature sol_leaving_group For very challenging nucleophiles, consider converting the chloro to a more labile group, although this is often not necessary. leaving_group->sol_leaving_group

stability of 2-Chloro-8-fluoroquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-8-fluoroquinoline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic, basic, and neutral aqueous solutions?

A1: Based on the reactivity of analogous 2-chloro-substituted quinolines and quinoxalines, this compound is anticipated to be most stable in neutral and slightly basic aqueous solutions at room temperature.[1] Under acidic conditions, it is susceptible to hydrolysis, and this degradation process is accelerated by increased temperatures across all pH ranges.[1]

Q2: What is the primary degradation product of this compound under hydrolytic (acidic/basic) conditions?

A2: The primary degradation product is expected to be 8-Fluoro-2-hydroxyquinoline (also known as 8-fluoroquinolin-2(1H)-one). This results from the hydrolysis of the chloro group at the C2 position.[1][2]

Q3: Are other degradation products possible?

A3: While hydrolysis of the C2-chloro substituent is the most probable degradation pathway, other minor degradation products could form under more aggressive conditions, such as high heat or in the presence of strong oxidizing agents.[1] Comprehensive forced degradation studies are recommended to identify all potential degradants.[3]

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] This method must be validated to ensure it can separate the parent this compound from its degradation products and any process-related impurities.[5]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Significant loss of the starting material is observed by HPLC analysis shortly after dissolving the compound.

  • Possible Cause: The solvent system is too acidic. As noted, 2-chloroquinolines can be unstable under acidic conditions.[1]

  • Troubleshooting Steps:

    • Measure the pH of your solvent system.

    • If the pH is acidic, consider buffering the solution to a neutral or slightly basic pH (e.g., pH 7-8) using a suitable buffer system like a phosphate buffer.[1]

    • If the experimental conditions necessitate an acidic pH, perform the experiment at a lower temperature to minimize the rate of degradation.[1]

    • Analyze samples at regular, short intervals to quantify the degradation rate under your specific conditions.[1]

Issue 2: An Unexpected Peak Appears in the HPLC Chromatogram

  • Symptom: A new peak, which is not the starting material or a known impurity, is observed in the HPLC chromatogram.

  • Possible Cause: This is likely a degradation product. The most probable candidate is 8-Fluoro-2-hydroxyquinoline.[1][2]

  • Troubleshooting Steps:

    • To confirm if the new peak is a hydrolytic degradant, compare the chromatograms of samples prepared in neutral, acidic, and basic solutions. An increase in the peak area under acidic conditions would support this hypothesis.

    • If possible, use LC-MS to determine the mass of the new peak. The expected mass for 8-Fluoro-2-hydroxyquinoline would correspond to its molecular weight.

    • If a standard of 8-Fluoro-2-hydroxyquinoline is available, spike the sample to confirm the peak's identity by retention time.

Issue 3: Compound Precipitation in Aqueous Buffers

  • Symptom: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound is a hydrophobic compound with low aqueous solubility.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO. While this may slightly increase the final DMSO percentage, it can improve solubility upon dilution.[6]

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing between each step.[6]

    • Consider Co-solvents: If compatible with your experimental system, consider the use of a small percentage of a water-miscible organic co-solvent.

Data Presentation

Table 1: Expected Degradation Profile of this compound

Stress ConditionReagents and ConditionsExpected StabilityPrimary Degradation Product
Acidic 0.1 M HCl at 60°CLow8-Fluoro-2-hydroxyquinoline
Basic 0.1 M NaOH at 60°CModerate to Low8-Fluoro-2-hydroxyquinoline
Neutral Water at 60°CModerate8-Fluoro-2-hydroxyquinoline (slower rate)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is based on the ICH Q1A(R2) guidelines for forced degradation studies.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

3. Acidic Degradation:

  • To a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 1 mL of 1 M HCl.

  • Keep the flask at 60°C and pull samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Before HPLC analysis, neutralize the sample with an equivalent amount of 1 M NaOH and dilute to the final concentration with the mobile phase.

4. Basic Degradation:

  • To a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 1 mL of 1 M NaOH.

  • Keep the flask at 60°C and pull samples at various time points.

  • Before HPLC analysis, neutralize the sample with an equivalent amount of 1 M HCl and dilute to the final concentration with the mobile phase.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Analysis: Monitor the decrease in the peak area of this compound and the formation of any degradation products.

Visualizations

Stability_Assessment_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation Experiments cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Conclusion start Define Study Objectives prep_compound Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_compound dev_hplc Develop Stability-Indicating HPLC Method prep_compound->dev_hplc acid Acidic Stress (e.g., 0.1M HCl, 60°C) dev_hplc->acid base Basic Stress (e.g., 0.1M NaOH, 60°C) dev_hplc->base neutral Neutral Stress (Water, 60°C) dev_hplc->neutral oxidative Oxidative Stress (e.g., 3% H2O2) dev_hplc->oxidative analyze_hplc Analyze Samples by HPLC at Timed Intervals acid->analyze_hplc base->analyze_hplc neutral->analyze_hplc oxidative->analyze_hplc quantify Quantify Degradation (%) analyze_hplc->quantify mass_balance Assess Mass Balance quantify->mass_balance identify Identify Degradation Products (LC-MS, NMR) mass_balance->identify report Summarize Findings & Establish Degradation Profile identify->report

References

Technical Support Center: Regioselective Substitution of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-8-fluoroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during regioselective substitution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective substitution of this compound?

A1: The primary challenge lies in controlling the site of substitution. The molecule possesses two potential reaction sites for nucleophilic attack or cross-coupling: the chloro group at the C-2 position and the fluoro group at the C-8 position. Achieving selectivity for one site over the other can be difficult and is highly dependent on the reaction type and conditions.

Q2: Which position, C-2 (Cl) or C-8 (F), is generally more reactive?

A2: The reactivity depends on the type of reaction being performed:

  • In Nucleophilic Aromatic Substitution (SNAr) reactions, the C-8 position bearing the fluorine atom is generally expected to be more reactive. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. In SNAr, the typical leaving group ability is F > Cl > Br > I.

  • In Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C-2 position with the chlorine atom is expected to be more reactive. The reactivity of halogens in the oxidative addition step of the catalytic cycle typically follows the trend I > Br > Cl >> F.

Q3: Can I achieve 100% regioselectivity?

A3: Achieving 100% regioselectivity can be challenging. It is common to obtain a mixture of isomers, especially if the reaction conditions are not carefully optimized. The goal of optimization is to maximize the formation of the desired regioisomer while minimizing the formation of the other.

Q4: What are the key factors influencing regioselectivity?

A4: The key factors include:

  • Reaction Type: SNAr vs. Palladium-catalyzed cross-coupling.

  • Nucleophile/Coupling Partner: The nature, size, and concentration of the incoming group.

  • Catalyst and Ligand: In cross-coupling reactions, the choice of palladium precursor and ligand is crucial.

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity.

  • Temperature: Reaction temperature can affect the relative rates of competing reaction pathways.

  • Base: The strength and nature of the base used can be critical, particularly in cross-coupling reactions.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue: Poor or no reaction when targeting substitution at the C-2 position.

Possible CauseSuggested Solution
Low Reactivity of C-2 Chloro Group The C-2 position is less activated towards SNAr compared to the C-8 position. Consider using more forcing conditions (higher temperature, stronger nucleophile, or longer reaction time). However, be aware that this may lead to a loss of selectivity.
Steric Hindrance A bulky nucleophile may have difficulty accessing the C-2 position. If possible, consider using a less sterically hindered nucleophile.
Inappropriate Solvent The solvent may not be suitable for the reaction. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).

Issue: Mixture of C-2 and C-8 substituted products, with the C-8 isomer being the major product.

Possible CauseSuggested Solution
Higher Reactivity of C-8 Fluoro Group This is the expected outcome in SNAr reactions. To favor C-2 substitution, consider using a less reactive nucleophile at a lower temperature to exploit smaller differences in activation energy. Alternatively, explore protecting the C-8 position if a suitable method exists.
Reaction Temperature is Too High Higher temperatures can overcome the activation energy barrier for the less favored pathway, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Palladium-Catalyzed Cross-Coupling Reactions

Issue: Poor or no reaction when targeting substitution at the C-8 position.

Possible CauseSuggested Solution
Low Reactivity of C-8 Fluoro Group The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Specialized catalysts and conditions are often required for C-F activation. It is generally more feasible to target the C-2 chloro position.
Catalyst Deactivation The palladium catalyst may have been deactivated. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all reagents and solvents are anhydrous and degassed. Consider using a more robust catalyst system (e.g., a pre-formed catalyst or a more electron-rich, bulky phosphine ligand).

Issue: Mixture of C-2 and C-8 substituted products, with the C-2 isomer being the major product.

Possible CauseSuggested Solution
Higher Reactivity of C-2 Chloro Group This is the expected outcome in palladium-catalyzed cross-coupling reactions. To achieve substitution at the C-8 position, you would need to use a catalyst system specifically designed for C-F activation, which is a non-trivial challenge.
Reaction Conditions are Too Harsh If you are observing some C-8 substitution, it might be due to very high temperatures or a highly active catalyst system that is beginning to activate the C-F bond. To improve selectivity for C-2, you can try lowering the reaction temperature or using a less active catalyst.

Data Presentation

Table 1: Predicted Regioselectivity for Different Reaction Types

Reaction TypePreferred Position of SubstitutionRelative Reactivity of Halogen
Nucleophilic Aromatic Substitution (SNAr)C-8 (Fluoro)F > Cl
Palladium-Catalyzed Cross-CouplingC-2 (Chloro)Cl > F

Table 2: Suggested Starting Conditions for Regioselective Substitution

Target PositionReaction TypeNucleophile/Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)
C-8 SNArAmine, Alkoxide-K₂CO₃ or Et₃NDMF or DMSO80-120
C-2 Suzuki CouplingArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/H₂O80-110
C-2 Buchwald-Hartwig AminationAminePd₂(dba)₃ / Xantphos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane90-120

Experimental Protocols

Protocol 1: Hypothetical Regioselective Nucleophilic Aromatic Substitution at C-8

  • Reaction: this compound with Morpholine

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

    • The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 12-24 hours.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-8-morpholinoquinoline.

Protocol 2: Hypothetical Regioselective Suzuki Coupling at C-2

  • Reaction: this compound with Phenylboronic Acid

  • Procedure:

    • To a degassed mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 2:1 mixture of dioxane and water (6 mL) is added Pd(PPh₃)₄ (0.05 mmol).

    • The reaction mixture is heated to 90 °C and stirred under an inert atmosphere for 8-16 hours.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with water (15 mL), and extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 8-fluoro-2-phenylquinoline.

Visualizations

SNAr_Pathway Substrate This compound Intermediate_C8 Meisenheimer Complex (Attack at C-8) Substrate->Intermediate_C8 Favored pathway (F is a better leaving group) Intermediate_C2 Meisenheimer Complex (Attack at C-2) Substrate->Intermediate_C2 Disfavored pathway Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Substrate Product_C8 8-Substituted Product (Major) Intermediate_C8->Product_C8 Loss of F⁻ Product_C2 2-Substituted Product (Minor) Intermediate_C2->Product_C2 Loss of Cl⁻ CrossCoupling_Pathway Substrate This compound Oxidative_Addition_C2 Oxidative Addition at C-Cl Substrate->Oxidative_Addition_C2 Favored pathway (C-Cl bond is more reactive) Oxidative_Addition_C8 Oxidative Addition at C-F Substrate->Oxidative_Addition_C8 Highly Disfavored pathway Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->Oxidative_Addition_C2 Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Substrate Product_C2 2-Substituted Product (Major) Oxidative_Addition_C2->Product_C2 Transmetalation & Reductive Elimination Product_C8 8-Substituted Product (Minor/No Reaction) Oxidative_Addition_C8->Product_C8 Transmetalation & Reductive Elimination Troubleshooting_Logic Start Experiment Start Reaction_Type Select Reaction Type Start->Reaction_Type Desired_Product Desired Regioisomer Obtained? End Successful Synthesis Desired_Product->End Yes Optimize Optimize Conditions Desired_Product->Optimize No SNAr SNAr Reaction_Type->SNAr Targeting C-8 Cross_Coupling Cross-Coupling Reaction_Type->Cross_Coupling Targeting C-2 SNAr->Desired_Product Cross_Coupling->Desired_Product SNAr_Troubleshoot Consult SNAr Troubleshooting Guide SNAr_Troubleshoot->Reaction_Type Re-evaluate CC_Troubleshoot Consult Cross-Coupling Troubleshooting Guide CC_Troubleshoot->Reaction_Type Re-evaluate Optimize->SNAr_Troubleshoot If SNAr Optimize->CC_Troubleshoot If Cross-Coupling

Validation & Comparative

Comparative Reactivity Analysis: 2-Chloro-8-fluoroquinoline vs. 2-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for efficient synthesis and the rational design of new molecular entities. This guide provides a detailed comparison of the reactivity of 2-chloro-8-fluoroquinoline and 2-chloroquinoline, focusing on nucleophilic aromatic substitution (SNAr) reactions. The inclusion of a fluorine atom at the 8-position significantly impacts the electrophilicity of the quinoline core, leading to demonstrable differences in reaction kinetics and potential applications.

The primary determinant of reactivity in these compounds is the electron density at the carbon atom bearing the chlorine substituent (C2). The nitrogen atom in the quinoline ring system is inherently electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack. However, the additional substituent at the 8-position in this compound introduces a further electronic effect that modulates this reactivity.

Theoretical Underpinnings of Reactivity

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electrophilic carbon atom, forming a high-energy intermediate known as a Meisenheimer complex. The stability of this complex is a crucial factor in determining the overall reaction rate. Electron-withdrawing groups on the aromatic ring can delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

The fluorine atom at the 8-position of this compound is a strongly electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density at the C2 position, making it more electrophilic and susceptible to nucleophilic attack. Consequently, this compound is anticipated to be more reactive towards nucleophiles than 2-chloroquinoline.

Quantitative Data Comparison

To illustrate the expected difference in reactivity, we can consider a hypothetical amination reaction. Under the same reaction conditions (nucleophile, solvent, temperature, and catalyst), it is predicted that this compound will exhibit a higher reaction rate and potentially a higher yield compared to 2-chloroquinoline.

CompoundKey Structural FeatureExpected Relative ReactivityPredicted Outcome in Amination
2-Chloroquinoline Unsubstituted benzene ringBaselineModerate to good yield with appropriate catalyst and conditions.
This compound Electron-withdrawing fluorine at C8HigherFaster reaction rate and/or higher yield under similar conditions.

Experimental Protocols

The following are representative experimental protocols for the nucleophilic amination of 2-chloroquinolines. These can be adapted for a direct comparative study of this compound and 2-chloroquinoline.

Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for the amination of aryl halides.

Materials:

  • 2-Chloroquinoline or this compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 mmol)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloroquinoline (or this compound), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and the amine via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Classical Nucleophilic Aromatic Substitution

This method relies on thermal activation for the substitution reaction.

Materials:

  • 2-Chloroquinoline or this compound (1.0 mmol)

  • Amine (e.g., aniline, 1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloroquinoline (or this compound), the amine, and potassium carbonate in DMF.

  • Heat the reaction mixture to 120-150 °C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

SNAr_Mechanism Reactants 2-Chloroquinoline/2-Chloro-8-fluoroquinoline + Nucleophile Intermediate Meisenheimer Complex (Stabilized by F in 8-fluoro derivative) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Quinoline + Cl- Intermediate->Product Chloride Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - 2-Chloro(8-fluoro)quinoline - Nucleophile - Catalyst/Base - Solvent Heating Heat and Stir Reactants->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography/Recrystallization) Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolate Pure Product

A Comparative Analysis of the Biological Activity of Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of derivatives of a 2-chloro-8-fluoroquinoline scaffold with established fluoroquinolone antibiotics. While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those incorporating the core structural features of fluoroquinolones, have been synthesized and evaluated for their antimicrobial properties. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to Fluoroquinolones and Quinolone Scaffolds

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This targeted inhibition leads to breaks in the bacterial chromosome and ultimately cell death. The core structure of fluoroquinolones, a 4-quinolone ring with a carboxylic acid at position 3, a fluorine atom at position 6, and a substituent at position 7, is crucial for their potent antibacterial activity.

The this compound structure serves as a building block for creating novel quinolone derivatives. By modifying this scaffold, particularly at the C-7 position, researchers aim to develop new compounds with improved efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of a series of novel 8-nitrofluoroquinolone derivatives synthesized from a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursor, compared with the well-established fluoroquinolone, ciprofloxacin. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) bacterial strain.[1][2]

CompoundC-7 SubstituentE. coli (ATCC 8739) MIC (µg/mL)S. aureus (ATCC 6538) MIC (µg/mL)
Ciprofloxacin (Reference) Piperazine0.009150.22
Synthon 3 -Cl4.70.97
9a p-toluidine37.5>100
9b n-butylamine150.65
9d AnilineNot Determined3.5
9e p-chloroaniline104
9f Glycine105
9g Hydrazine8.81.20
11 Ethoxy37.50.58

Data sourced from Al-Hiari, Y.M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1240-1250.[1][2]

Analysis of the Data:

The results indicate that while the synthesized derivatives exhibit some antibacterial activity, none of the tested compounds surpassed the potency of ciprofloxacin against E. coli. Several derivatives, however, showed promising activity against S. aureus, with compounds 9b (n-butylamine substituent) and 11 (ethoxy substituent) having lower MIC values than the parent synthon and approaching the activity of ciprofloxacin against this Gram-positive bacterium.[1][2] This suggests that modifications at the C-7 position of the 8-nitrofluoroquinolone scaffold can significantly influence the antibacterial spectrum and potency.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for fluoroquinolones is the disruption of DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV. The following diagram illustrates this pathway.

Fluoroquinolone_Mechanism Mechanism of Action of Fluoroquinolones cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes complex, leading to Topoisomerase_IV->DNA Decatenates Topoisomerase_IV->DNA_Breaks Stabilizes complex, leading to Replication_Fork Replication Fork DNA->Replication_Fork Replication_Fork->DNA_Breaks stalls at Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

References

Navigating the Synthesis of 2-Chloro-8-fluoroquinoline: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Chloro-8-fluoroquinoline serves as a crucial building block in the creation of various pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic pathways to this important molecule, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most appropriate method for specific research and development needs.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for two distinct synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute A: Two-Step Synthesis via Quinolinone IntermediateRoute B: One-Pot Modified Combes Synthesis
Starting Materials 2-Fluoroaniline, Diethyl Malonate2-Fluoroaniline, Ethyl Acetoacetate
Key Intermediates 8-Fluoroquinolin-2(1H)-one(Not isolated)
Overall Yield ~65-75%~50-60%
Purity High (>98% after purification)Moderate (Requires significant purification)
Reaction Time ~ 2 days~ 12-18 hours
Key Reagents Sodium ethoxide, Phosphorus oxychloridePolyphosphoric acid, N-Chlorosuccinimide
Temperature Conditions Step 1: 140-150°C; Step 2: 100-110°C130-140°C
Advantages Higher overall yield and purity.Faster reaction time, fewer steps.
Disadvantages Longer overall process, requires isolation of intermediate.Lower yield, purification can be challenging.

Experimental Protocols

Route A: Two-Step Synthesis via 8-Fluoroquinolin-2(1H)-one

This route involves the initial synthesis of the quinolinone intermediate followed by a chlorination step.

Step 1: Synthesis of 8-Fluoroquinolin-2(1H)-one

This step utilizes a condensation reaction between 2-fluoroaniline and diethyl malonate.

  • Reagents:

    • 2-Fluoroaniline (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (1.2 eq)

    • Ethanol (anhydrous)

    • Dowtherm A (high-boiling point solvent)

  • Procedure:

    • A solution of sodium ethoxide in anhydrous ethanol is prepared.

    • 2-Fluoroaniline and diethyl malonate are added sequentially to the sodium ethoxide solution.

    • The mixture is heated to reflux for 2 hours.

    • Ethanol is removed by distillation.

    • Dowtherm A is added, and the mixture is heated to 250-260°C for 30 minutes.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The solid is washed with ether and then recrystallized from ethanol to yield 8-fluoroquinolin-2(1H)-one.

Step 2: Chlorination of 8-Fluoroquinolin-2(1H)-one

The quinolinone intermediate is chlorinated using phosphorus oxychloride.

  • Reagents:

    • 8-Fluoroquinolin-2(1H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • A mixture of 8-fluoroquinolin-2(1H)-one and phosphorus oxychloride is prepared.

    • A catalytic amount of DMF is added.

    • The mixture is heated to 100-110°C and stirred for 4 hours.

    • The reaction mixture is cooled and slowly poured onto crushed ice.

    • The resulting mixture is neutralized with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford this compound.

Route B: One-Pot Modified Combes Synthesis

This route offers a more direct approach to the target molecule.

  • Reagents:

    • 2-Fluoroaniline (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Polyphosphoric acid (PPA)

    • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Procedure:

    • 2-Fluoroaniline and ethyl acetoacetate are added to polyphosphoric acid.

    • The mixture is heated to 130-140°C and stirred for 4 hours.

    • The reaction mixture is cooled to 80°C, and N-Chlorosuccinimide is added in portions.

    • The mixture is stirred at 80°C for an additional 8-12 hours.

    • The reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated ammonium hydroxide to neutralize the acid.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated.

G cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Synthesis A_start 2-Fluoroaniline + Diethyl Malonate A_int 8-Fluoroquinolin-2(1H)-one A_start->A_int Condensation A_end This compound A_int->A_end Chlorination (POCl3) B_start 2-Fluoroaniline + Ethyl Acetoacetate B_end This compound B_start->B_end Modified Combes Reaction (PPA, NCS)

Caption: A comparison of the two synthetic routes.

G start Select Starting Materials route_A Route A: 2-Fluoroaniline & Diethyl Malonate start->route_A route_B Route B: 2-Fluoroaniline & Ethyl Acetoacetate start->route_B step1_A Synthesize 8-Fluoroquinolin-2(1H)-one route_A->step1_A one_pot_B One-Pot Reaction route_B->one_pot_B step2_A Chlorinate Intermediate step1_A->step2_A purify Purify Product step2_A->purify one_pot_B->purify end This compound purify->end

Caption: Experimental workflow for synthesis and purification.

comparative analysis of the spectroscopic properties of substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of substituted quinolines, offering valuable insights for researchers, scientists, and professionals in drug development. Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, are pivotal scaffolds in medicinal chemistry due to their wide-ranging biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Understanding how substituents alter their electronic structure is crucial for designing novel therapeutic agents. This guide presents a comparative summary of Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis)/Fluorescence data, details the experimental protocols for their acquisition, and illustrates a typical characterization workflow.

Comparative Spectroscopic Data

The introduction of substituents onto the quinoline ring systematically alters the electron density distribution, leading to predictable shifts in their spectroscopic signatures. Electron-withdrawing groups, such as halogens, generally deshield aromatic protons and carbons, causing downfield shifts in NMR spectra. Conversely, electron-donating groups tend to cause upfield shifts. These electronic effects also profoundly influence the UV-Vis absorption and fluorescence emission spectra.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Quinolines All spectra were recorded in CDCl₃. Data is presented for key protons to highlight substituent effects.

ProtonQuinoline[3]2-Chloroquinoline[3]2-(4-chlorophenyl)quinoline[4]2-(4-aminophenyl)quinoline[4]
H-3 7.41 (dd)7.35 (d)7.86 (d)7.79 (d)
H-4 8.12 (dd)8.03 (d)8.23 (d)8.12 (d)
H-5 7.75 (d)7.80 (d)7.74 (t)7.68 (t)
H-6 7.52 (ddd)7.60 (ddd)7.56 (t)7.46 (t)
H-8 8.08 (d)8.15 (d)8.15 (d)8.12 (d)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Quinolines All spectra were recorded in CDCl₃. The influence of the substituent is most pronounced on the carbon atoms of the pyridine ring.

CarbonQuinoline[3]2-Chloroquinoline[3]2-(4-chlorophenyl)quinoline[4]2-(4-aminophenyl)quinoline[4]
C-2 150.3151.8156.1157.3
C-3 121.1122.5118.6118.3
C-4 136.2136.5129.7129.4
C-4a 128.2127.5127.5127.4
C-8a 148.4148.0148.3148.3

Table 3: Comparative UV-Vis Absorption and Fluorescence Emission Data Data collected in various solvents, demonstrating the influence of substituents on electronic transitions.

CompoundSolventλmax (nm) Absorptionλmax (nm) EmissionNotes
Quinoline Ethanol~310[5]-Exhibits characteristic π→π* transitions.
Aminoquinoline Ethanol~340[5]-The electron-donating amino group causes a red shift (bathochromic shift) in absorption.
Nitroquinoline Ethanol~350[5]-The electron-withdrawing nitro group also results in a significant red shift.
OQAA Derivative *DMSO/H₂O320[6]456[6]A specific quinoline derivative designed for fluorescence applications, showing a notable Stokes shift.
Styrylquinoline Copolymer Thin Film~370[7]~500[7]Extended conjugation in styryl derivatives shifts emission to longer wavelengths.

*OQAA: A quinoline-based fluorescent label.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining reproducible spectroscopic data. The following are generalized protocols for the NMR and optical spectroscopic analysis of quinoline derivatives.

Protocol 1: NMR Spectroscopy Analysis [3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

    • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) may be added.[3]

    • Filter the solution through a pipette with a cotton or glass wool plug and transfer it into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 300 MHz or higher field NMR spectrometer.[8]

    • For ¹H NMR, acquire spectra at 298 K with a spectral width typically from -2 to 20 ppm.[8]

    • For ¹³C NMR, use a wider spectral width appropriate for aromatic compounds.

    • To aid in structural elucidation, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).[9]

  • Data Processing:

    • Process the raw data using appropriate NMR software (e.g., MestReNova).[8]

    • Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the ¹H NMR signals and report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[8]

Protocol 2: UV-Vis Absorption and Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a UV-grade solvent (e.g., ethanol, DMSO, acetonitrile).

    • From the stock solution, prepare a dilute solution with a concentration typically in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.[10]

    • Transfer the solution to a 1 cm path length quartz cuvette for analysis.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer and record a baseline spectrum with a cuvette containing the pure solvent.

    • Measure the absorbance of the sample solution, typically over a wavelength range of 200–800 nm.

    • Identify the wavelength of maximum absorption (λmax) for the electronic transitions observed.

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its primary absorption maximum (λmax).

    • Scan the emission spectrum over a wavelength range starting just above the excitation wavelength to capture the full emission profile.

    • Record the wavelength of maximum fluorescence emission (λem). For quantitative studies, ensure absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

Workflow for Spectroscopic Characterization

The comprehensive characterization of a newly synthesized substituted quinoline involves a logical sequence of purification and analysis to confirm its structure and evaluate its properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation synthesis Chemical Synthesis of Substituted Quinoline purification Purification (e.g., Column Chromatography) synthesis->purification purity_check Purity & Identity Check (TLC, LC-MS) purification->purity_check sample_prep Sample Preparation (Solvent Selection, Concentration) purity_check->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) sample_prep->nmr uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis data_analysis Spectral Data Analysis (Peak Assignment, λmax) nmr->data_analysis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence fluorescence->data_analysis elucidation Structural Elucidation data_analysis->elucidation comparison Property Comparison & Analysis elucidation->comparison

Caption: Experimental workflow for the synthesis and spectroscopic characterization of substituted quinolines.

References

Assessing the Drug-Likeness of 2-Chloro-8-fluoroquinoline Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8] Modifications to this core, such as the introduction of halogen atoms, are a well-established strategy to modulate the physicochemical and pharmacokinetic properties of the resulting molecules.[9] This guide provides a comparative assessment of the drug-likeness of 2-Chloro-8-fluoroquinoline based compounds, offering insights into their potential as viable drug candidates. The analysis is based on established principles of drug design, including Lipinski's Rule of Five, and supported by in silico predictions and experimental data from structurally related quinoline derivatives.

The Drug-Likeness Profile: A Quantitative Comparison

A compound's drug-likeness is a qualitative assessment of its potential to be an orally active drug in humans. This is often initially evaluated using Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA).[10][11][12][13][14][15][16][17][18][19] While specific experimental data for a broad range of this compound derivatives is limited, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for various substituted quinolines provide valuable comparative insights.

The following table summarizes key drug-likeness parameters for the parent compound, this compound, and provides a comparative overview based on published data for other quinoline derivatives.

ParameterThis compound (Predicted)Representative Quinolines (In Silico Data Range)Alternative Heterocyclic Scaffolds (e.g., Indoles, Pyrimidines - General Profile)
Molecular Weight (Da) 181.59[20]150 - 450100 - 400
logP ~3.3[6]1.5 - 5.0[21]1.0 - 4.0
Hydrogen Bond Donors 00 - 30 - 4
Hydrogen Bond Acceptors 22 - 62 - 5
Aqueous Solubility Low to Moderate (predicted)Low to High[22][23]Variable
Caco-2 Permeability (10⁻⁶ cm/s) Moderate to High (predicted)Low to High[24]Variable
Metabolic Stability (t½ in microsomes, min) Moderately Stable (predicted)VariableVariable
Cytotoxicity (IC₅₀, µM vs. various cell lines) Data not available0.1 - >100[1][2][25][13][14][26][27][28]Variable

Note: The data for this compound are based on predictions from publicly available databases. The ranges for representative quinolines and alternative scaffolds are compiled from various in silico and experimental studies.

Experimental Protocols for Drug-Likeness Assessment

To experimentally validate the predicted drug-likeness of novel this compound derivatives, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

In Vitro Permeability Assays

Permeability is a critical factor for oral drug absorption. The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal epithelium.[22][29][30][31]

Caco-2 Permeability Assay Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent and differentiated monolayer.

  • Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer (e.g., Hank's Balanced Salt Solution) to the final desired concentration.

  • Apical to Basolateral (A-B) Permeability: The compound solution is added to the apical (A) side of the Transwell®, and the appearance of the compound in the basolateral (B) side is monitored over time.

  • Basolateral to Apical (B-A) Permeability: The compound solution is added to the basolateral (B) side, and its transport to the apical (A) side is measured.

  • Sample Analysis: Samples are collected from both compartments at various time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (Papp B-A / Papp A-B) is also calculated to assess the involvement of active efflux transporters.

Metabolic Stability Assays

Metabolic stability provides an indication of a compound's susceptibility to metabolism by liver enzymes, which influences its in vivo half-life. Liver microsomes are a common in vitro tool for this assessment.[20][23]

Microsomal Stability Assay Protocol:

  • Reagents: Liver microsomes (human or other species), NADPH regenerating system (to ensure cofactor availability), and the test compound.

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated.

Visualizing the Drug Discovery Workflow

The process of assessing drug-likeness and advancing a compound through the initial stages of drug discovery can be visualized as a structured workflow.

DrugLikenessWorkflow Drug-Likeness Assessment Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_decision Decision Making cluster_optimization Lead Optimization in_silico_admet ADMET Prediction lipinski Lipinski's Rule of Five in_silico_admet->lipinski qsar QSAR Modeling lipinski->qsar solubility Solubility Assay qsar->solubility permeability Permeability Assay (Caco-2) solubility->permeability metabolic_stability Metabolic Stability Assay permeability->metabolic_stability cytotoxicity Cytotoxicity Assay metabolic_stability->cytotoxicity go_nogo Go/No-Go Decision cytotoxicity->go_nogo lead_op Lead Optimization go_nogo->lead_op Proceed stop stop go_nogo->stop Stop lead_op->in_silico_admet Iterate

Caption: A workflow for assessing the drug-likeness of new chemical entities.

Signaling Pathways and Molecular Interactions

The biological activity of quinoline derivatives often involves interaction with specific signaling pathways. For instance, some fluoroquinolones are known to target DNA gyrase and topoisomerase IV in bacteria, while others have shown anticancer activity by inhibiting topoisomerase II in eukaryotic cells. The following diagram illustrates a simplified representation of a kinase signaling pathway that can be a target for quinoline-based inhibitors.

KinaseSignalingPathway Simplified Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation gene_expression->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->raf

Caption: Inhibition of a kinase cascade by a hypothetical this compound derivative.

Comparison with Alternative Heterocyclic Scaffolds

While the quinoline scaffold holds significant promise, it is important to consider its properties in the context of other widely used heterocyclic systems in drug discovery.

ScaffoldKey FeaturesExamples of Approved Drugs
Quinoline Rigid, planar structure; versatile for substitution; known for a broad spectrum of activities including anticancer and antimalarial.[1][2][3][4][5][6][7][8]Chloroquine, Ciprofloxacin, Imatinib
Indole Aromatic bicyclic structure; present in many natural products; often associated with CNS activity and as a kinase inhibitor scaffold.Sumatriptan, Ondansetron, Sunitinib
Pyrimidine Six-membered aromatic ring with two nitrogen atoms; key component of nucleic acids; widely used in anticancer and antiviral drugs.5-Fluorouracil, Imatinib, Rosuvastatin
Thiophene Five-membered aromatic ring with a sulfur atom; used as a bioisostere for phenyl rings; found in various therapeutic classes.[28]Clopidogrel, Tiotropium, Olanzapine

Conclusion

This compound based compounds represent a promising area for drug discovery, building upon the well-established utility of the quinoline scaffold. In silico predictions suggest that these compounds are likely to possess favorable drug-like properties, falling within the ranges defined by Lipinski's Rule of Five. However, experimental validation through robust in vitro assays for permeability, metabolic stability, and cytotoxicity is crucial to confirm their potential. The strategic placement of chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic profile, offering opportunities for fine-tuning the properties of lead compounds. As with any fluoroquinolone derivative, careful monitoring for potential toxicities, such as cardiotoxicity and neurotoxicity, is warranted during development.[26][27] By leveraging a combination of computational modeling and experimental validation, researchers can effectively assess and optimize this compound derivatives for the development of novel therapeutics.

References

Navigating the Selectivity Landscape: A Comparative Guide to 2-Chloro-8-fluoroquinoline and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical probe or drug candidate is paramount to ensuring target specificity and minimizing off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-8-fluoroquinoline against other quinoline-based compounds in various biological assays. Due to the limited publicly available data on this compound, this comparison leverages findings from structurally similar halogenated quinolines to infer its potential biological activities and off-target liabilities.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antimalarial agents.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of quinoline derivatives, influencing their target affinity, selectivity, and metabolic stability.[3]

This guide presents a summary of the known biological effects of quinoline derivatives with substitutions at positions 2, 4, and 8, providing a framework for predicting the potential cross-reactivity of this compound. The information is organized into comparative data tables, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activities

To contextualize the potential activity of this compound, this section compares its predicted profile with that of other relevant quinoline derivatives for which experimental data is available.

Table 1: Comparative Antibacterial and Cytotoxic Activity of Substituted Quinolines
Compound/Derivative ClassPrimary ActivityReported IC50/MIC ValuesCytotoxicity (Cell Line)Reference
This compound (Predicted) Antibacterial, Potential AnticancerData not availableData not available-
Halogenated Quinolines (General) Antibacterial (esp. Gram-positive)MIC ≤ 0.39 µM against MRSA, MRSE, VRELow cytotoxicity against HeLa cells[4]
Cloxyquin (5-Chloro-8-hydroxyquinoline) AntituberculosisMIC: 0.062 to 0.25 µg/ml against M. tuberculosisData not available[5]
Fluoroquinolone Analogs (Novel) AnticancerIC50 significantly lower than EtoposideSelective towards cancer cells over normal Vero cells[6]
8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline AntitumorActive against P-388 and L1210 murine leukemiasData not available[7]
Table 2: Potential Off-Target Interactions of Quinolone Scaffolds
Target ClassPotential for InteractionKey Quinolone FeaturesKnown EffectsReference
Protein Kinases ModeratePlanar ring system, potential for hydrogen bondingInhibition of specific kinases, modulation of signaling pathways[8]
Human Topoisomerase II Low to ModerateStructural similarity to topoisomerase poisonsInhibition of DNA relaxation at high concentrations[9]
Monoamine Oxidases (MAO-A & MAO-B) ModerateHalogenated quinoline scaffoldInhibition of MAO-A and MAO-B[3]
G-Protein Coupled Receptors (GPCRs) LowGeneral drug-like propertiesData largely unavailable for specific quinolines-
Mitochondrial Proteins ModerateFluoroquinolone coreCan induce mitochondrial dysfunction[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays relevant to assessing the cross-reactivity of quinoline derivatives.

Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[12]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO.

  • Kinase Reaction:

    • In each well of the assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPCR Radioligand Binding Assay

This protocol describes a fundamental method to assess the binding affinity of a compound to a G-protein coupled receptor (GPCR).[13]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the GPCR

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations or the binding buffer (for total binding) or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Biological Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental processes.

kinase_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Potential Inhibitor) Inhibitor->RAF Potential Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubation with Compound Compound_Prep->Incubation Assay_Plate_Prep Assay Plate Preparation (Enzyme, Substrate, Buffer) Assay_Plate_Prep->Incubation Reaction_Initiation Reaction Initiation (e.g., add ATP) Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation Reaction_Initiation->Reaction_Incubation Signal_Generation Signal Generation (e.g., Luminescence) Reaction_Incubation->Signal_Generation Data_Acquisition Data Acquisition (Plate Reader) Signal_Generation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: A general experimental workflow for an in vitro biological assay.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 2-Chloro-8-fluoroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the production of 2-Chloro-8-fluoroquinoline, a key building block in medicinal chemistry. By presenting a side-by-side analysis of two primary synthetic routes, supported by available experimental data, this document aims to assist researchers in selecting the most efficient pathway based on yield, reaction conditions, and starting material accessibility.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal routes: a two-step process involving the synthesis of 8-fluoroquinolin-2(1H)-one followed by chlorination, and a one-pot Vilsmeier-Haack reaction. The two-step method offers a potentially higher overall yield and purity, while the Vilsmeier-Haack reaction provides a more direct and potentially more atom-economical approach. The choice between these routes will depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.

Data Presentation: Quantitative Comparison of Synthetic Routes

MetricRoute 1: Two-Step Synthesis via 8-fluoroquinolin-2(1H)-oneRoute 2: Vilsmeier-Haack Reaction
Starting Material 2-Fluoroaniline2-Fluoroacetanilide
Key Reagents Diethyl malonate, Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Number of Steps 21
Intermediate 8-Fluoroquinolin-2(1H)-oneNot isolated
Overall Yield Moderate to High (estimated)Moderate (estimated)
Reaction Conditions High temperature for cyclization, reflux for chlorinationReflux
Purification Crystallization of intermediate and final productColumn chromatography of the final product
Scalability Potentially more straightforward to scale up due to isolation of the intermediateMay require more optimization for large-scale production
Safety Considerations Use of high-boiling point solvents, handling of POCl₃Handling of POCl₃ and DMF

Experimental Protocols

Route 1: Two-Step Synthesis via 8-fluoroquinolin-2(1H)-one

This route involves the initial synthesis of 8-fluoroquinolin-2(1H)-one from 2-fluoroaniline, followed by chlorination to yield the final product.

Step 1: Synthesis of 8-Fluoroquinolin-2(1H)-one

This step is based on the Gould-Jacobs reaction.

  • Materials:

    • 2-Fluoroaniline

    • Diethyl ethoxymethylenemalonate

    • High-boiling point solvent (e.g., Diphenyl ether)

  • Procedure:

    • A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate is heated.

    • The resulting intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield 8-fluoroquinolin-2(1H)-one.

Step 2: Chlorination of 8-Fluoroquinolin-2(1H)-one

  • Materials:

    • 8-Fluoroquinolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A mixture of 8-fluoroquinolin-2(1H)-one and an excess of phosphorus oxychloride is heated at reflux.

    • The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Route 2: Vilsmeier-Haack Reaction

This one-pot synthesis directly produces 2-chloroquinolines from the corresponding acetanilides.

  • Materials:

    • 2-Fluoroacetanilide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a cooled solution of N,N-dimethylformamide, phosphorus oxychloride is added dropwise to form the Vilsmeier reagent.

    • 2-Fluoroacetanilide is then added to the freshly prepared Vilsmeier reagent.

    • The reaction mixture is heated at reflux.

    • The reaction progress is monitored by TLC or LC-MS.

    • After completion, the reaction mixture is poured onto crushed ice and neutralized with a base.

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The resulting crude this compound is purified by column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Vilsmeier-Haack Reaction A1 2-Fluoroaniline C1 8-Fluoroquinolin-2(1H)-one A1->C1 Gould-Jacobs Reaction B1 Diethyl ethoxymethylenemalonate B1->C1 E1 This compound C1->E1 Chlorination D1 POCl₃ D1->E1 A2 2-Fluoroacetanilide C2 This compound A2->C2 One-pot Reaction B2 Vilsmeier Reagent (POCl₃ + DMF) B2->C2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Logical_Relationship Start Objective: Efficient Synthesis of This compound Route1 Route 1 Two-Step Synthesis Start->Route1 Route2 Route 2 Vilsmeier-Haack Start->Route2 Step1_1 Step 1: Gould-Jacobs (Intermediate Formation) Route1->Step1_1 OnePot One-Pot Reaction Route2->OnePot Step1_2 Step 2: Chlorination Step1_1->Step1_2 Yield Yield Step1_2->Yield Purity Purity Step1_2->Purity Conditions Reaction Conditions Step1_2->Conditions Scalability Scalability Step1_2->Scalability OnePot->Yield OnePot->Purity OnePot->Conditions OnePot->Scalability Decision Optimal Route Selection Yield->Decision Purity->Decision Conditions->Decision Scalability->Decision

Caption: Decision-making framework for selecting the optimal synthetic route.

Comparative In Silico Analysis of 2-Chloro-8-fluoroquinoline Against Bacterial Type II Topoisomerases

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Discovery

This guide offers a comparative overview of the molecular docking performance of 2-Chloro-8-fluoroquinoline, a novel fluoroquinolone derivative, against its primary bacterial targets: DNA gyrase and topoisomerase IV. As a class of antibiotics, fluoroquinolones function by inhibiting these essential enzymes, which are critical for bacterial DNA replication, ultimately leading to bacterial cell death. Understanding the in silico binding characteristics of new derivatives like this compound is a crucial first step in the rational design of more potent and selective antibacterial agents.

This document summarizes quantitative data from molecular docking studies of relevant fluoroquinolones, providing a baseline for comparison. It also details a comprehensive experimental protocol for conducting similar in silico analyses and visualizes the typical workflow and the established mechanism of action at the molecular level.

Quantitative Docking Analysis: A Comparative Perspective

The following tables present a summary of molecular docking data for representative fluoroquinolones against Escherichia coli DNA gyrase (Subunit A) and Streptococcus pneumoniae topoisomerase IV (Subunit A). This data, including binding energy/docking scores and key interacting residues, serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Table 1: Comparative Docking Scores against E. coli DNA Gyrase A

CompoundPDB IDDocking Score (kcal/mol)Key Interacting Residues
Ciprofloxacin1ZI0-7.1 to -8.2Ser83, Asp87
Moxifloxacin5BTI-8.5Ser84, Glu88
Clinafloxacin-Data not availableSer83, Glu87
This compound -(Predicted) (Predicted)

Table 2: Comparative Docking Scores against S. pneumoniae Topoisomerase IV A

CompoundPDB IDDocking Score (kcal/mol)Key Interacting Residues
Ciprofloxacin-Data not availableSer79, Asp83
Moxifloxacin2XKK-9.1 (kJ/mol)Ser84
Clinafloxacin-Data not availableSer79, Asp83
This compound -(Predicted) (Predicted)

Note: Direct experimental or published in silico docking data for this compound was not available at the time of this publication. The tables provide a framework for comparison once such data is generated.

Experimental Protocols: Molecular Docking of Fluoroquinolones

This section outlines a detailed methodology for performing molecular docking studies of novel fluoroquinolone derivatives against bacterial DNA gyrase and topoisomerase IV. This protocol is designed to be adaptable for use with various molecular modeling software suites.

1. Preparation of the Receptor Protein:

  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 6F86) from the Protein Data Bank (PDB).

  • Protein Preparation: Using molecular modeling software such as AutoDock Tools, prepare the protein by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock Vina).

2. Preparation of the Ligand:

  • Ligand Structure Generation: Draw the 2D structure of this compound and other compounds for comparison using chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the tools within your docking suite.

  • Ligand Preparation for Docking: Save the optimized 3D structure in the required format (e.g., PDBQT), defining the rotatable bonds.

3. Molecular Docking Simulation:

  • Grid Box Definition: Define the active site of the target protein by creating a grid box that encompasses the key amino acid residues known to interact with fluoroquinolones (the Quinolone Resistance-Determining Region or QRDR). The dimensions and center of the grid box should be carefully chosen to cover the entire binding pocket.

  • Docking Execution: Perform the molecular docking using a program like AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy. Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

Visualizing the Process and Mechanism

To facilitate a clearer understanding of the in silico analysis workflow and the molecular mechanism of fluoroquinolone action, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition (Active Site) ligand_prep->grid_def protein_prep Target Protein Preparation (DNA Gyrase / Topo IV) protein_prep->grid_def docking Molecular Docking Simulation (e.g., AutoDock Vina) grid_def->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis G fluoroquinolone Fluoroquinolone (e.g., this compound) ternary_complex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) fluoroquinolone->ternary_complex topoisomerase_dna Bacterial Topoisomerase-DNA Complex topoisomerase_dna->ternary_complex dna_replication_block Blockage of DNA Replication Fork ternary_complex->dna_replication_block cell_death Bacterial Cell Death dna_replication_block->cell_death

A Comparative Guide to the Photostability of 2-Chloro-8-fluoroquinoline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the photostability of 2-Chloro-8-fluoroquinoline, evaluating its potential performance against other quinoline derivatives based on established structure-phototoxicity relationships. The content is intended for researchers, scientists, and professionals in drug development, offering insights into the design of photostable quinoline-based compounds.

The photostability of quinoline derivatives is a critical parameter in the development of new therapeutic agents, as photodegradation can lead to loss of efficacy and the formation of toxic byproducts. The substituents on the quinoline ring play a pivotal role in determining the molecule's susceptibility to light-induced degradation.

Comparative Photostability Analysis

Key Structural Features of this compound:

  • Quinolone Core: The fundamental heterocyclic scaffold.

  • 2-Chloro Substituent: A halogen at the 2-position.

  • 8-Fluoro Substituent: A halogen at the 8-position.

Influence of Substituents on Photostability:

Studies on fluoroquinolones have consistently shown that the nature and position of substituents significantly impact their photostability and associated phototoxicity.[1][2] A key finding is that the presence of a halogen atom, particularly at the 8-position, tends to increase the photolability of the quinolone ring.[1][3][4]

For instance, fluoroquinolones with a halogen at position 8, such as lomefloxacin and clinafloxacin, are known to be more phototoxic than those with a hydrogen or a methoxy group at the same position.[1][4] The introduction of a methoxy group at the 8-position, as seen in gatifloxacin and moxifloxacin, has been demonstrated to enhance photostability and reduce phototoxicity.[1][4]

Based on these established trends, it is plausible to hypothesize that this compound would exhibit a degree of photolability due to the presence of the fluorine atom at the 8-position. The 2-chloro substituent's specific impact would require direct experimental evaluation, but the 8-fluoro group is a strong indicator of potential photosensitivity.

The following table summarizes the expected relative photostability of this compound compared to representative quinoline derivatives.

CompoundKey SubstituentsExpected Relative PhotostabilityRationale
This compound 2-Chloro, 8-FluoroPotentially Low to Moderate The 8-fluoro substituent is associated with increased photolability in other quinolones.[1][3][4]
Lomefloxacin 8-FluoroLow Known to be phototoxic and photolabile.[1]
Moxifloxacin 8-MethoxyHigh The 8-methoxy group confers significant photostability.[1][4]
Ciprofloxacin 8-HModerate Generally considered more photostable than 8-halogenated analogs.[4]

Experimental Protocols for Photostability Evaluation

To empirically determine the photostability of this compound, a standardized experimental protocol should be followed, as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B.[5][6][7]

Forced Degradation Study:

  • Objective: To evaluate the overall photosensitivity of the compound and identify potential degradation products.

  • Procedure:

    • Prepare solutions of this compound in chemically inert and transparent containers.

    • Expose the samples to a light source capable of emitting both visible and ultraviolet (UV) radiation. A common setup involves a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[7]

    • Include dark control samples, wrapped in aluminum foil, to differentiate between photodegradation and thermal degradation.[8]

    • Monitor the degradation of the compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate the degradation pathway.

Confirmatory Study:

  • Objective: To determine the photostability characteristics under standardized conditions for regulatory purposes.

  • Procedure:

    • Expose the compound to a controlled and measured amount of light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5][7]

    • Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure the specified light exposure is achieved.[5]

    • Analyze the samples before and after exposure to quantify the extent of degradation and the formation of any photoproducts.

The following diagram illustrates a typical workflow for evaluating the photostability of a new chemical entity.

G cluster_0 Phase 1: Forced Degradation Study cluster_1 Phase 2: Confirmatory Study A Prepare solutions of This compound B Expose to light source (Visible and UV) A->B C Include dark controls A->C D Monitor degradation by HPLC B->D E Characterize degradation products (LC-MS) D->E F Expose to standardized light conditions (ICH Q1B) E->F Proceed if photolabile G Quantify degradation and photoproduct formation F->G H Assess need for light-protective packaging and handling G->H

Experimental Workflow for Photostability Evaluation

Potential Photodegradation Pathways

The photodegradation of fluoroquinolones often involves reactions such as dehalogenation, oxidation, and cleavage of the quinolone ring.[9][10] For this compound, potential degradation pathways could be initiated by the cleavage of the carbon-halogen bonds.

The following diagram illustrates a hypothetical signaling pathway for the photodegradation of a generic 8-halogenated quinolone.

G A 8-Halogenated Quinolone B Photon Absorption (UV/Visible Light) A->B H Dehalogenation A->H C Excited State B->C D Intersystem Crossing C->D E Triplet State D->E F Reactive Oxygen Species (ROS) Generation E->F E->H G Photodegradation Products F->G H->G

Hypothetical Photodegradation Pathway

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Chloro-8-fluoroquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical due to the compound's potential hazards and environmental toxicity.

Essential Safety and Hazard Information

This compound is classified as a substance that is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 3)P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[2].
Skin sensitization (Category 1)P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1][2].
Environmental HazardP273: Avoid release to the environment[2].
General DisposalP501: Dispose of contents/container to an approved waste disposal plant[1][3][4].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for halogenated organic compounds.

    • Carefully transfer any waste containing this compound into this container. Avoid mixing with non-halogenated solvents or other incompatible waste streams[5].

    • Keep the waste container securely closed at all times, except when adding waste[5].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time and quantity[5].

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste[5].

    • The waste will be transported to an approved waste disposal plant for proper treatment and disposal, in accordance with local, state, and federal regulations[1][3][4][5].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated[1][6].

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels[5].

  • Clean-Up:

    • Wearing appropriate PPE, including gloves, eye protection, and a lab coat, carefully collect the absorbent material and contaminated debris.

    • Place the collected material into a designated hazardous waste container[5].

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[5].

  • Report: Report the spill to your laboratory supervisor and institutional EHS department immediately[5].

Disposal Workflow

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify and Label Waste Container for Halogenated Compounds A->B C Transfer Waste This compound into Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for PICKUP E->F G Transport to Approved Waste Disposal Plant F->G

References

Navigating the Safe Handling and Disposal of 2-Chloro-8-fluoroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical guidance for the handling and disposal of 2-Chloro-8-fluoroquinoline. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

The following protocols are derived from safety data sheets of structurally analogous compounds, including other halogenated quinoline derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach assuming significant potential hazards is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Body PartRequired PPEStandardRationale
Eyes/Face Safety glasses with side shields and a face shieldANSI Z87.1 / EN 166Protects against splashes and airborne particles.
Hands Nitrile or neoprene gloves (double-gloving recommended)ASTM F1671 / EN 374Provides a barrier against skin contact with the chemical.
Body Chemical-resistant laboratory coatProtects against spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used when handling the powder outside of a fume hood or if aerosolization is possible.

Operational Plan: From Receipt to Reaction

Adherence to a strict, step-by-step operational plan is necessary to minimize exposure and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the compound's name and associated hazard warnings.

2. Preparation and Weighing:

  • All handling of solid this compound must be conducted within a certified chemical fume hood.

  • Before weighing, decontaminate the balance and surrounding area.

  • Use disposable weighing boats and utensils to avoid cross-contamination.

3. Use in Experimental Setups:

  • When adding the compound to a reaction vessel, do so slowly and carefully to avoid generating dust.

  • Ensure all reaction apparatus is properly assembled and secured within the fume hood.

  • Maintain constant vigilance over the reaction, monitoring for any unexpected changes.

4. Post-Experiment Cleanup:

  • Quench the reaction safely according to the specific experimental protocol.

  • Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Containers should be stored in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.

  • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration by a licensed waste management facility.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the handling and disposal process for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal receive Receive & Inspect store Store in Designated Area receive->store weigh Weigh Compound store->weigh react Use in Reaction weigh->react decontaminate Decontaminate Equipment react->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste collect_waste Collect in Labeled Containers segregate_waste->collect_waste ehs_pickup Arrange EHS Pickup collect_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.